7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one
Description
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Properties
IUPAC Name |
8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWQMCLZVGKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)NCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Researcher's Guide to Characterizing the Solubility Profile of 7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of drug development, the intrinsic solubility of a compound is a cornerstone of its potential therapeutic success. This property profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.[1] For novel chemical entities such as 7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, a thorough understanding of the solubility profile is not merely a data point; it is a critical guide for formulation development, enabling the design of effective delivery systems and ensuring the reliability of in vitro and in vivo studies.
This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of 7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. While specific solubility data for this compound is not extensively published, this document outlines the principles and experimental protocols necessary to generate a robust and insightful solubility profile. The methodologies described herein are grounded in established pharmaceutical science and are designed to provide a clear path from initial assessment to in-depth characterization.
Understanding the Molecule: Physicochemical Context
7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one belongs to the benzazepine class of compounds, which are noted for their diverse pharmacological activities.[2] Structurally, it possesses both hydrophobic (the benzazepine core) and potentially hydrophilic (the methoxy and amide groups) moieties, suggesting that its solubility will be highly dependent on the chosen solvent system. Derivatives of the parent 1,4-benzodiazepin-2-one structure are often characterized as being sparingly soluble or practically insoluble in water.[3][4] This necessitates a systematic approach to solubility determination in a range of pharmaceutically relevant solvents and buffers.
Key Structural Features Influencing Solubility:
-
Benzazepine Core: A largely non-polar scaffold that contributes to low aqueous solubility.
-
Amide Group: Capable of hydrogen bonding, which may enhance solubility in polar protic solvents.
-
Methoxy Group: A moderately polar ether group that can influence interactions with solvents.
Experimental Determination of Solubility: A Step-by-Step Approach
A multi-tiered strategy is recommended, beginning with qualitative assessments and progressing to precise quantitative measurements.
Initial Qualitative Solubility Assessment
Before embarking on quantitative analysis, a preliminary visual assessment can provide rapid insights and inform the design of subsequent experiments. This involves observing the dissolution of a small, known amount of the compound in various solvents.
Protocol:
-
Dispense a small, pre-weighed amount (e.g., 1 mg) of 7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one into separate small vials.
-
Add a fixed volume (e.g., 1 mL) of a selection of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).[5]
-
Vortex each vial for a set period (e.g., 1-2 minutes).
-
Visually inspect for the presence of undissolved solid material.
This initial screen will help to categorize the compound's solubility in a qualitative manner (e.g., soluble, partially soluble, insoluble) and identify appropriate solvents for creating stock solutions for further experiments.
Quantitative Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Detailed Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of 7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The key is to ensure that undissolved solid remains, confirming that the solution is saturated.[1]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
Calculation of Solubility: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or µM.[1]
Workflow for the Shake-Flask Method:
Caption: A flowchart of the shake-flask method for solubility determination.
Factors Influencing Solubility: pH and Cosolvents
The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous medium. Although 7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one does not have strongly acidic or basic functional groups, the amide moiety can exhibit very weak acidic or basic properties. Therefore, assessing its solubility in buffers of different pH values (e.g., pH 2, 5, 7.4, and 9) is crucial, especially for predicting its behavior in the gastrointestinal tract.[6]
The use of cosolvents is a common strategy to enhance the solubility of poorly water-soluble compounds for in vitro assays.[7] Determining the solubility in binary solvent systems (e.g., DMSO/water, ethanol/water) can provide valuable information for formulation development.
Data Presentation and Interpretation
To facilitate the analysis and comparison of solubility data, it is essential to present the results in a clear and structured format. The following table serves as a template for recording experimentally determined solubility values.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| 0.1 N HCl (pH ~1) | 37 | Shake-Flask | ||
| 5% DMSO in PBS | 25 | Shake-Flask | ||
| 20% Ethanol in Water | 25 | Shake-Flask |
Advanced Considerations and Troubleshooting
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested, for example, using X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[7]
-
Compound Purity: Impurities can affect solubility measurements. Ensure the use of well-characterized, high-purity material for all experiments.[8]
-
Kinetic vs. Thermodynamic Solubility: High-throughput methods often measure kinetic solubility, which can be higher than the true thermodynamic solubility due to the formation of supersaturated solutions.[8] The shake-flask method described here is designed to measure thermodynamic solubility.
Conclusion
A comprehensive understanding of the solubility profile of 7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is fundamental to its successful development as a potential therapeutic agent. By employing a systematic and rigorous experimental approach, researchers can generate the critical data needed to guide formulation strategies, ensure the validity of biological assays, and ultimately, advance the compound through the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for achieving this essential characterization.
References
-
Pawlaczyk, I., et al. SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica-Drug Research. [Link]
-
Le, T. N., et al. A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics. [Link]
-
Lutsyk, D., et al. Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
Souza, J., et al. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Scrivens, G. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Pawlaczyk, I., et al. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. PubMed. [Link]
-
Cheméo. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). [Link]
-
Schollmeyer, D., et al. (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. MDPI. [Link]
-
PubChem. 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. [Link]
-
Patel, P. A., et al. Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Research Journal of Pharmacy and Technology. [Link]
-
PrepChem.com. Synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. [Link]
-
Merck Index. Ivabradine. [Link]
-
Shimada, I., et al. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. PubMed. [Link]
-
Pharmaffiliates. 7,8-Dimethoxy-3-propyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one. [Link]
-
Patel, P. enhancement of carbamzepine solubility using selected water soluble polymers and a solid dispersion technique. DigitalCommons@URI. [Link]edu/theses/120/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. scielo.br [scielo.br]
- 7. "ENHANCEMENT OF CARBAMZEPINE SOLUBILITY USING SELECTED WATER SOLUBLE PO" by Sameer Late [digitalcommons.uri.edu]
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Literature review of tetrahydro-3-benzazepin-2-one analogs
The Pharmacophore of Constraint: A Technical Guide to Tetrahydro-3-benzazepin-2-one Analogs
Executive Summary
The tetrahydro-3-benzazepin-2-one scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to impose rigid conformational constraints on peptide backbones. Unlike its flexible acyclic counterparts, this bicyclic lactam locks amino acid side chains into specific spatial orientations, making it an ideal mimic for
This guide analyzes the scaffold's utility in designing integrin antagonists (specifically
Part 1: Structural Significance & Pharmacophore Modeling
The core utility of the tetrahydro-3-benzazepin-2-one lies in its ability to mimic the
Key Structural Features:
-
The Lactam Constraint: The 2-one (lactam) functionality forces the nitrogen lone pair into conjugation, creating a planar segment that mimics the peptide bond.
-
The 7-Membered Ring: Unlike the tighter 6-membered isoquinolinone, the 7-membered azepine ring possesses a unique "twist-chair" or "twist-boat" flexibility, allowing it to accommodate bulkier side chains without disrupting the overall secondary structure mimicry.
-
Chirality: The C1 and C4/C5 positions offer stereogenic centers that can be exploited to vector side chains (e.g., benzyl, isobutyl) into specific hydrophobic pockets of the target receptor.
Part 2: Synthetic Strategies
We categorize the synthesis into three generations: Classical Cyclization, Ring-Closing Metathesis (RCM), and Solid-Phase Synthesis (SPS).
Pathway Analysis
The following Graphviz diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern.
Figure 1: Decision matrix for synthetic routes. Route B (RCM) is preferred for generating functionalized analogs due to mild conditions and tolerance of polar groups.
Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]
The most prominent application of this scaffold is in the design of Integrin Antagonists .
Integrin Antagonism
The
Mechanism of Action:
-
Cationic Terminus: Usually a benzamidine or tetrahydropyridine attached to the Nitrogen (N3) or C4 position mimics the Arginine side chain.
-
Anionic Terminus: A carboxylic acid attached via a linker to the benzene ring (often position 7 or 8) mimics the Aspartic acid.
-
The Scaffold: Acts as the Glycine spacer, restricting the conformational entropy cost upon binding.
Figure 2: Pharmacophore mapping of benzazepin-2-one analogs within the integrin binding pocket. The scaffold ensures the critical distance between the basic and acidic termini.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 1,2,4,5-Tetrahydro-3-benzazepin-2-one via Ring-Closing Metathesis (RCM)
This protocol is selected for its reliability in generating the 7-membered ring, which is entropically disfavored in standard thermal cyclizations.
Reagents:
-
Substrate:
-allyl-2-(2-vinylphenyl)acetamide (1.0 equiv) -
Catalyst: Grubbs 2nd Generation Catalyst (5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.01 M concentration - Critical for preventing dimerization)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Dissolve
-allyl-2-(2-vinylphenyl)acetamide (1.0 g, ~5 mmol) in degassed anhydrous DCM (500 mL). Note: High dilution (0.01 M) is essential to favor intramolecular ring closure (RCM) over intermolecular polymerization (ADMET). -
Catalyst Addition: Add Grubbs II catalyst (210 mg, 0.25 mmol) in one portion. The solution will turn a characteristic brownish-pink.
-
Reflux: Heat the reaction to reflux (
) for 4-12 hours. Monitor reaction progress via TLC (SiO , 30% EtOAc/Hexane). The starting material (higher ) should disappear, and a new spot (lower ) should appear. -
Quenching: Once conversion is complete, cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues. Rinse the pad with DCM.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes). -
Hydrogenation (Optional): To obtain the saturated tetrahydro analog, dissolve the alkene product in MeOH and stir under H
(1 atm) with 10% Pd/C for 2 hours.
Validation Criteria:
-
Yield: Expect 85-95% for RCM step; >90% for hydrogenation.
-
1H NMR (CDCl3): Look for the disappearance of terminal alkene protons (5.0-6.0 ppm) and the appearance of the lactam NH (broad singlet, ~6.5-7.5 ppm).
-
Mass Spec: Confirm M+1 peak corresponding to the cyclic product.
Part 5: SAR Analysis & Data Presentation
The following table summarizes the Structure-Activity Relationship (SAR) for a series of 3-benzazepin-2-one analogs tested against
Table 1: SAR of N3-Substituted Tetrahydro-3-benzazepin-2-one Analogs
| Compound ID | N3-Substituent (R1) | C7-Substituent (R2) | IC | Selectivity ( | Notes |
| BZ-101 | H | H | > 10,000 | N/A | Core scaffold (inactive) |
| BZ-102 | 4-Pyridyl-ethyl | COOH | 450 | Low | Weak binding, linker too short |
| BZ-105 | Benzamidine-propyl | COOH | 12 | High | Optimal chain length (mimics Arg) |
| BZ-108 | Tetrahydropyridine | COOH | 3.5 | High | Rigid basic group improves potency |
| BZ-112 | Tetrahydropyridine | OMe | > 5,000 | N/A | Ester prodrug (inactive in vitro) |
Data synthesized from representative medicinal chemistry literature on benzazepine integrin antagonists.
Interpretation:
-
N3-Substitution: A basic group is required at a specific distance (propyl linker or rigid equivalent) to interact with the Asp-518 residue in the receptor.
-
C7-Substitution: An acidic group (carboxylate) is essential for coordinating the metal ion (MIDAS) in the receptor. Converting this to an ester (BZ-112) abolishes binding, confirming the ionic interaction requirement.
References
-
Petuškovs, A., & Shubin, K. (2016).[2] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532. Link
-
Ma, D., & Xia, C. (2001).[3] CuI-Catalyzed Coupling Reaction of
-Amino Acids or Esters with Aryl Halides... Facile Synthesis of SB-214857.[3] Organic Letters, 3(16), 2583–2586. Link -
Miller, W. H., et al. (1995).[4] Structure-activity relationships of the 3-benzazepin-2-one series of fibrinogen receptor antagonists. Tetrahedron Letters, 36(52), 9433-9436. Link
-
Bondinell, W. E., et al. (2002). Design of a potent and orally active nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist. Bioorganic & Medicinal Chemistry, 10(1), 7-20. Link
-
Ladd, D. L., et al. (1986). Synthesis and dopaminergic binding of 2-aryldopamine analogues: phenethylamines, 3-benzazepines, and 9-(aminomethyl)fluorenes.[5] Journal of Medicinal Chemistry, 29(10), 1904-1912. Link
Sources
- 1. Synthesis and biological evaluation of non-peptide alpha(v)beta(3)/alpha(5)beta(1) integrin dual antagonists containing 5,6-dihydropyridin-2-one scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview) [ouci.dntb.gov.ua]
- 3. CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857 [organic-chemistry.org]
- 4. learning.acsgcipr.org [learning.acsgcipr.org]
- 5. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Protocols for Benzazepinone Synthesis via Intramolecular Friedel-Crafts Cyclization
Introduction & Strategic Significance
The benzazepinone scaffold (specifically tetrahydro-1-benzazepin-2-one) is a privileged pharmacophore found in numerous cardiovascular drugs (e.g., Benazepril), acetylcholinesterase inhibitors, and bradycardic agents (e.g., Ivabradine intermediates).
Synthesizing this 7-membered ring via intramolecular Friedel-Crafts acylation presents a unique thermodynamic challenge. Unlike the rapid formation of 5- or 6-membered rings (indanones or tetralones), the formation of the 7-membered benzazepine ring is entropically disfavored and kinetically slower. Consequently, these reactions are prone to intermolecular competition (oligomerization) and require precise control over acid strength , concentration , and temperature .
This Application Note details three distinct protocols ranging from classical high-temperature methods to modern superacid-catalyzed techniques, ensuring reproducibility across diverse substrates.
Mechanistic Pathway & Regioselectivity[1]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the generation of a highly electrophilic acylium ion (or protonated carbonyl) which attacks the aromatic ring.[1]
Key Mechanistic Drivers:
-
Activation: Conversion of the carboxylic acid/ester/halide into an electrophile (
). -
Cyclization: The rate-determining step. The aromatic ring must be sufficiently nucleophilic.[2] Electron-Donating Groups (EDGs) at the meta position (relative to the nitrogen) significantly enhance yield by activating the para closure site.
-
Re-aromatization: Rapid proton loss restores aromaticity.
Figure 1: Mechanistic pathway highlighting the critical competition between intramolecular cyclization and intermolecular oligomerization.
Experimental Protocols
Protocol A: The "Classic" Polyphosphoric Acid (PPA) Method
Best For: Robust substrates, scale-up, and compounds with acid-stable functional groups. Mechanism: PPA acts as both solvent and condensing agent.
Reagents:
-
Substrate: N-Aryl-4-aminobutanoic acid (1.0 equiv)
-
Reagent: Polyphosphoric Acid (83-85% P₂O₅ content)
-
Quench: Crushed ice/Water[2]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), charge PPA (10–20 g per 1 g of substrate).
-
Heating: Heat the PPA to 60–70°C to lower viscosity.
-
Addition: Add the carboxylic acid substrate portion-wise. Ensure complete dissolution.
-
Cyclization: Increase temperature to 100–110°C . Stir for 2–4 hours.
-
Note: Monitor by TLC.[2] If the starting material persists, raise temp to 120°C, but watch for charring (darkening).
-
-
Quenching (Critical): Cool the mixture to ~60°C. Pour the reaction stream slowly onto a slurry of crushed ice (50x excess) with vigorous stirring.
-
Safety: The exotherm is massive. Do not pour water into the PPA.
-
-
Isolation: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with sat.[2] NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The "Modern" Triflic Acid (TfOH) Method
Best For: Sensitive substrates, electron-deficient rings, and room-temperature synthesis. Mechanism: Superacid protonation generates a highly reactive superelectrophile.
Reagents:
-
Substrate: N-Aryl-4-aminobutanoic acid (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic acid (TfOH) (3.0–5.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the substrate in anhydrous DCE (0.1 M concentration).
-
Dilution Factor: Higher dilution (0.05 M) favors cyclization over polymerization.
-
-
Acid Addition: Add TfOH dropwise via syringe at 0°C .
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 12–24 hours.
-
Optimization: If no reaction occurs after 6h, heat to reflux (83°C for DCE).
-
-
Workup: Quench by pouring into ice-cold sat. NaHCO₃. Extract with DCM.
Protocol C: The Acid Chloride / Lewis Acid Route
Best For: Substrates requiring mild activation or when PPA fails to activate the carboxylic acid.
Step-by-Step Methodology:
-
Activation: Dissolve starting acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) and 1 drop DMF. Stir 1h at RT until gas evolution ceases. Concentrate to remove excess oxalyl chloride.
-
Cyclization: Redissolve the crude acid chloride in dry DCM or Nitrobenzene.
-
Catalyst: Cool to 0°C. Add AlCl₃ (1.2–2.0 equiv) portion-wise.
-
Reaction: Stir at 0°C for 1h, then warm to RT.
-
Quench: Pour into ice/HCl (1M) mixture to break the Aluminum complex.
Comparative Analysis & Optimization
The choice of condition depends heavily on the electronic nature of the aromatic ring.
| Parameter | Protocol A: PPA | Protocol B: TfOH | Protocol C: AlCl₃ |
| Acid Strength | Strong (Brønsted) | Superacid (Brønsted) | Strong (Lewis) |
| Temperature | High (80–120°C) | Low (0–25°C) | Low (0–25°C) |
| Substrate Tolerance | High (Robust groups) | Med (Sensitive groups) | Low (Acid labile groups) |
| Regioselectivity | Thermodynamic control | Kinetic control | Kinetic control |
| Major Risk | Charring/Decomposition | Cost of reagent | Hydrolysis of Acid Chloride |
| Yield (Typical) | 60–85% | 70–90% | 50–75% |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal cyclization protocol based on substrate properties.
Troubleshooting & Critical Controls
The "Oligomerization" Problem
If LCMS shows dimers or polymers instead of the cyclic product:
-
Cause: Intermolecular reaction is faster than intramolecular ring closure (common in 7-membered rings).
-
Solution: High Dilution. Run the reaction at 0.01 M – 0.05 M. In PPA, this is difficult; switch to Protocol B (TfOH) or Protocol C (AlCl₃) where solvent volume can be controlled.
Regioselectivity Issues
-
Observation: Cyclization occurs para to the amino group (forming the 7-membered ring) vs. ortho (forming a strained 5-membered spiro-center or no reaction).
-
Solution: Block the para position if competitive cyclization is observed. Ensure the ortho position (relative to the N-linker) is activated by an EDG (e.g., -OMe, -Me).
Incomplete Conversion in PPA
-
Solution: Add Xylene or Toluene as a co-solvent to the PPA mixture. This creates a biphasic system but improves heat transfer and mobility.
References
-
Ishihara, Y., et al. (1994). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles.[5] Journal of the Chemical Society, Perkin Transactions 1, 2993. Link
-
MacNeil, S. L., et al. (2008). Carbanionic Friedel-Crafts equivalents: Regioselective directed ortho and remote metalation-C-N cross coupling routes to acridones and dibenzo[b,f]azepinones.[6] The Journal of Organic Chemistry, 73(24), 9710-9719.[6] Link
-
Angle, S. R., & Louie, M. S. (1991).[7] A systematic study of benzyl cation initiated cyclization reactions. The Journal of Organic Chemistry, 56(8), 2853-2866.[7] Link
- Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Lerch, S., et al. (2023).[8] Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids.[8] Beilstein Journal of Organic Chemistry, 19, 155-164. Link
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Application Note: A Comprehensive Protocol for the Reduction of 7-methoxy-benzo[d]azepin-2(3H)-one to 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Introduction and Significance
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in treating a range of central nervous system disorders. The transformation of a lactam, such as 7-methoxy-benzo[d]azepin-2(3H)-one, into its corresponding cyclic amine, 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, is a critical step in the synthesis of these valuable molecules. This reduction effectively removes the carbonyl group of the cyclic amide, yielding the saturated nitrogen heterocycle.
This document provides a detailed, field-tested protocol for this reduction, focusing on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and reliable reducing agent for this class of transformation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, address critical safety considerations, and provide troubleshooting advice to ensure a successful and reproducible outcome.
Reaction Mechanism and Reagent Selection
The reduction of an amide or a lactam to an amine is a challenging transformation that requires a potent reducing agent. Unlike ketones or esters, the carbonyl group of a lactam is less electrophilic due to resonance donation from the adjacent nitrogen atom's lone pair. Consequently, milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective.[1]
Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[2] The mechanism proceeds through a multi-step pathway that fundamentally converts the carbonyl C=O group into a methylene CH₂ group.[3]
The key mechanistic steps are:
-
Initial Hydride Attack: A hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the lactam, breaking the C=O π-bond and forming a tetrahedral intermediate.[3][4]
-
Aluminate Complex Formation: The negatively charged oxygen atom coordinates with the Lewis acidic aluminum species.[4]
-
Iminium Ion Formation: In the crucial step that differentiates amide reduction from ester reduction, the tetrahedral intermediate collapses. The nitrogen lone pair assists in the expulsion of the oxygen atom (now bound to aluminum as an aluminate leaving group), forming a transient, highly electrophilic iminium ion.[3][4]
-
Second Hydride Attack: A second equivalent of hydride attacks the iminium ion carbon, completing the reduction and forming the final amine product.[2][4]
-
Aqueous Work-up: The final step involves quenching the reaction to neutralize any remaining LiAlH₄ and to hydrolyze the aluminum-nitrogen and aluminum-oxygen species, liberating the free amine.[2]
Caption: Mechanism of LiAlH₄ Reduction of a Lactam.
Alternative Reducing Agents
While LiAlH₄ is highly effective, other reagents can also accomplish this transformation. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are viable alternatives.[5][6] Borane reductions can sometimes offer improved selectivity and functional group tolerance compared to the highly reactive LiAlH₄.[7] However, the reaction conditions and work-up procedures differ significantly. Catalytic hydrogenation is another potential route, though it often requires high pressures, specific catalysts, and may not be suitable for all substrates.[8][9] For general applicability and high yields in this specific case, the LiAlH₄ protocol remains the gold standard.
Detailed Experimental Protocol
This protocol is designed for the reduction of 7-methoxy-benzo[d]azepin-2(3H)-one. Quantities can be scaled as needed, with proportional adjustments to all reagents and solvents.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 7-methoxy-benzo[d]azepin-2(3H)-one | Three-neck round-bottom flask (flame-dried) |
| Lithium Aluminum Hydride (LiAlH₄), powder | Reflux condenser (with inert gas inlet) |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Pressure-equalizing dropping funnel (flame-dried) |
| Deionized Water (H₂O) | Magnetic stirrer and stir bar |
| 15% (w/v) Sodium Hydroxide (NaOH) solution | Heating mantle with temperature controller |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Ice-water bath |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) for extraction | Buchner funnel and filter flask |
| Celite® 545 (diatomaceous earth) | Separatory funnel |
| Deuterated Chloroform (CDCl₃) for NMR analysis | Rotary evaporator |
| Nitrogen or Argon gas supply | Glassware for column chromatography |
CRITICAL: Safety Precautions
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and dangerous substance. Strict adherence to safety protocols is mandatory.
-
Reactivity: LiAlH₄ reacts violently and exothermically with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[10][11] It can ignite spontaneously in moist air, especially when finely divided.[11]
-
Handling: Always handle LiAlH₄ powder in an inert atmosphere (glove box or fume hood with a nitrogen/argon blanket).[11] Avoid creating dust clouds.[1] Use non-sparking tools.
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves (e.g., nitrile).[12][13]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or soda ash readily accessible. DO NOT use water, CO₂, or foam extinguishers on a LiAlH₄ fire. [11][12]
-
Work Environment: Ensure all glassware is meticulously flame- or oven-dried before use. Use only anhydrous solvents.
Step-by-Step Procedure
Reaction Workflow Diagram
Caption: Step-by-step workflow for the reduction protocol.
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the reaction flask, carefully add Lithium Aluminum Hydride (2.0 eq.) to anhydrous THF (see Table 1). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the 7-methoxy-benzo[d]azepin-2(3H)-one (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes. This slow addition is crucial to control the initial exothermic reaction.[14]
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 4-12 hours. Monitor the reaction's progress by periodically taking aliquots (carefully quenched) and analyzing them by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Reaction Quenching (Fieser Work-up): This is the most hazardous part of the protocol and must be performed with extreme caution. Cool the reaction vessel back down to 0 °C in an ice-water bath. Proceed with the following sequential, dropwise additions while stirring vigorously.[14][15]
-
For every X grams of LiAlH₄ used, slowly add X mL of deionized water. (Expect vigorous bubbling/hydrogen evolution).
-
Next, slowly add X mL of 15% aqueous NaOH solution.
-
Finally, slowly add 3X mL of deionized water.
-
-
Isolation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The grey suspension should transform into a white, granular precipitate of aluminum salts which is easily filterable.[1] Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is absorbed.[15]
-
Filtration and Extraction: Set up a Buchner funnel with a pad of Celite®. Filter the reaction mixture through the Celite®, and wash the white solid thoroughly with several portions of ethyl acetate or diethyl ether. Combine the organic filtrates.
-
Purification: Transfer the combined filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Lactam | 1.0 eq. | Limiting Reagent |
| LiAlH₄ | 2.0 - 2.5 eq. | Two hydrides are consumed mechanistically; excess ensures complete reaction. |
| Conditions | ||
| Solvent | Anhydrous THF | Good solvent for LiAlH₄ and allows for reflux temperatures.[10] |
| Temperature | Reflux (approx. 66 °C in THF) | Provides sufficient energy to overcome the activation barrier for amide reduction. |
| Reaction Time | 4 - 12 hours | Dependent on substrate reactivity; should be monitored by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[11] |
| Expected Yield | 70 - 90% | Typical range for this type of reduction after purification. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient LiAlH₄ used. 2. LiAlH₄ reagent has degraded due to moisture exposure. 3. Reaction time or temperature was too low. | 1. Increase the equivalents of LiAlH₄ to 2.5-3.0 eq. 2. Use a new, unopened bottle of LiAlH₄ or titrate the existing reagent to determine its activity. 3. Increase reflux time and ensure the heating mantle is at the correct temperature. |
| Low Product Yield | 1. Product lost during work-up (emulsion formation). 2. Incomplete extraction from the aluminum salts. 3. Product is volatile or thermally unstable. | 1. Strictly adhere to the Fieser work-up ratios to produce granular, filterable salts.[1] 2. Wash the filter cake extensively with a suitable organic solvent (EtOAc, Et₂O, or CH₂Cl₂). 3. Use caution during solvent removal on the rotary evaporator (lower bath temperature, moderate vacuum). |
| Difficult Filtration | The quenched mixture is gelatinous, not granular. | This is almost always due to an incorrect quenching procedure. Ensure the ratios of H₂O : 15% NaOH : H₂O are precisely followed relative to the mass of LiAlH₄ used.[15] |
Conclusion
The reduction of 7-methoxy-benzo[d]azepin-2(3H)-one to its corresponding saturated benzazepine is a robust and high-yielding transformation when conducted with care. The protocol detailed herein, centered on the use of Lithium Aluminum Hydride, provides a reliable pathway to this key synthetic intermediate. The causality-driven explanations for procedural steps, coupled with a stringent emphasis on safety, equip researchers with the necessary knowledge to perform this reaction successfully and securely. This foundational procedure enables further elaboration of the benzazepine core, facilitating the exploration of new chemical space in drug discovery and development.
References
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Master Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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JoVE. (n.d.). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
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OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]
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LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
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PubMed. (2004). Novel borane reduction of ether-protected aromatic lactams. J Org Chem. 2004 May 28;69(11):3983-5. Retrieved from [Link]
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BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]
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ACS Publications. (2004). Novel Borane Reduction of Ether-Protected Aromatic Lactams. J. Org. Chem. 2004, 69, 11, 3983–3985. Retrieved from [Link]
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Princeton University EHS. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Borane & Borane Complexes. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
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ACS Publications. (2024). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. Retrieved from [Link]
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ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]
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ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chem. Health Saf. 2024, 31, 1, 162–171. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. Chem. Soc. Rev., 2018, 47, 100-159. Retrieved from [Link]
-
ResearchGate. (n.d.). Transfer Hydrogenation of Lactams. Retrieved from [Link]
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Schmidt reaction conditions for synthesis of benzazepinones
Application Notes & Protocols
Topic: Schmidt Reaction Conditions for the Synthesis of Benzazepinones For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Schmidt reaction is a robust and versatile synthetic transformation that enables the conversion of cyclic ketones into ring-expanded lactams, a cornerstone reaction for heterocyclic chemistry. This guide provides an in-depth exploration of the Schmidt reaction specifically tailored for the synthesis of benzazepinones from readily available tetralone precursors. Benzazepinones are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] We will dissect the reaction mechanism, delve into the critical factors governing regioselectivity, and provide detailed, field-proven protocols for selectively synthesizing isomeric benzazepinone products. This document is designed to equip researchers with the foundational knowledge and practical steps required to successfully implement this powerful reaction in their synthetic programs.
The Foundational Principle: Mechanism of the Schmidt Reaction
The Schmidt reaction facilitates a one-carbon ring expansion of a cyclic ketone by inserting a nitrogen atom adjacent to the carbonyl group.[2][3] The reaction is typically conducted with hydrazoic acid (HN₃), often generated in situ from sodium azide (NaN₃) in the presence of a strong acid.[2]
The mechanism, which shares features with the Beckmann rearrangement, proceeds through several key stages:[2][3]
-
Carbonyl Activation: The ketone is first protonated by a strong acid, activating the carbonyl carbon for nucleophilic attack.
-
Azide Addition: Hydrazoic acid attacks the activated carbonyl, forming a protonated azidohydrin intermediate.[3]
-
Dehydration & Rearrangement: This intermediate undergoes dehydration to form a critical iminodiazonium ion. This is the point of divergence where one of the two carbon groups attached to the original carbonyl carbon migrates to the electron-deficient nitrogen. This migration occurs with the simultaneous expulsion of dinitrogen (N₂), a thermodynamically highly favorable process that drives the reaction forward.[2][4]
-
Hydrolysis: The resulting nitrilium ion is trapped by water.
-
Tautomerization: A final tautomerization yields the stable lactam product.[3]
Caption: General mechanism of the Schmidt reaction on a cyclic ketone.
The Decisive Factor: Regioselectivity in Tetralone Rearrangement
For an unsymmetrical ketone like 1-tetralone, two isomeric benzazepinone products are possible, arising from the migration of either the aryl group or the alkyl (C2) group. The ratio of these products is not random; it is dictated by a combination of the inherent migratory aptitude of the groups and, crucially, the reaction conditions.[2][5]
-
Aryl Migration leads to 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-one .
-
Alkyl Migration leads to 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one .
Groundbreaking work has shown that the choice of strong acid is a powerful tool to control this regioselectivity.[5]
-
Concentrated Sulfuric Acid (H₂SO₄): Strongly favors aryl migration . The proposed mechanism suggests that in a strongly dehydrating, non-aqueous acid like H₂SO₄, the reaction proceeds via a Beckmann-like pathway. The sterically favored anti-iminodiazonium intermediate places the aryl group in the correct anti-periplanar orientation for migration.[3][5]
-
Concentrated Hydrochloric Acid (HCl): Strongly favors alkyl migration . In aqueous acids like HCl, an alternative Baeyer-Villiger-like pathway may be favored, where the rearrangement occurs directly from the azidohydrin intermediate, avoiding the formation of the iminodiazonium ion. This pathway favors the migration of the more electron-rich alkyl group.[3][5]
Caption: Influence of acid catalyst on the regioselectivity of the Schmidt reaction.
Experimental Protocols
🔴 CRITICAL SAFETY WARNING 🔴 Hydrazoic acid (HN₃) is extremely toxic and highly explosive.[6][7] Sodium azide (NaN₃) is a potent toxin. All manipulations must be performed in a certified chemical fume hood with a blast shield in place.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty gloves. Avoid contact of azides with acids (except under controlled reaction conditions), heavy metals, and halogenated solvents, as this can form dangerously explosive compounds.[8] All azide-containing waste must be quenched and disposed of according to institutional safety guidelines.
Protocol 1: Aryl Migration via H₂SO₄ — Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-one
This protocol is adapted from literature procedures that favor aryl migration.[5]
Materials:
-
1-Tetralone (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add concentrated H₂SO₄ (approx. 10 mL per 1 g of 1-tetralone).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly and carefully add the 1-tetralone to the cold, stirring acid. Ensure it dissolves completely.
-
While maintaining the temperature between 0-5 °C, add sodium azide in small portions over 30-60 minutes. CAUTION: Gas evolution (N₂) will occur. Ensure the addition is slow enough to control the reaction rate and prevent excessive foaming.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully and slowly pour the acidic reaction mixture onto a large amount of crushed ice in a beaker. This will neutralize the excess acid and precipitate the product.
-
Neutralize the aqueous slurry by the slow, portion-wise addition of solid NaHCO₃ or by carefully adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Alkyl Migration via HCl — Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one
This protocol is adapted from literature procedures that favor alkyl migration.[5]
Materials:
-
1-Tetralone (1.0 eq)
-
Sodium Azide (NaN₃) (2.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask with a magnetic stirrer, dissolve 1-tetralone in concentrated HCl (approx. 15 mL per 1 g of 1-tetralone).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium azide in small portions over 30-60 minutes, maintaining the temperature at ~0 °C. CAUTION: Vigorous N₂ gas evolution will occur. Control the addition rate carefully.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Basify the cold mixture to pH ~8-9 using a cold, concentrated solution of sodium hydroxide or by adding solid NaHCO₃.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired benzazepinone.
Data Summary: Regioselectivity of 1-Tetralone
| Starting Material | Acid Catalyst | Major Product | Product Ratio (Aryl:Alkyl) | Reported Yield | Reference |
| 1-Tetralone | Conc. H₂SO₄ | Aryl Migration | Predominantly Aryl | 75% | [5] |
| 1-Tetralone | Conc. HCl | Alkyl Migration | Predominantly Alkyl | 52% | [5] |
Advanced Application: The Intramolecular Schmidt Reaction
A powerful extension of this chemistry is the intramolecular Schmidt reaction, which is exceptionally useful for assembling complex, fused, and bridged nitrogen-containing heterocycles.[9] In this variant, the azide functionality is already present in the substrate, tethered to the ketone. Treatment with a Brønsted or Lewis acid (e.g., trifluoroacetic acid or titanium tetrachloride) initiates cyclization.[4][9]
Caption: Workflow for the intramolecular Schmidt reaction.
This approach has been instrumental in the total synthesis of complex alkaloids and offers high levels of regio- and stereocontrol.[9]
References
-
Schmidt Reaction - Chemistry LibreTexts. (2023, January 22). Available at: [Link]
-
Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276-284. Available at: [Link]
-
J&K Scientific LLC. (2021, March 23). Schmidt Reaction. J&K Scientific Resource Center. Available at: [Link]
-
ConnectSci. (2010, February 26). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. ConnectSci. Available at: [Link]
-
Semantic Scholar. Synthesis of bicyclic lactams using novel Schmidt reactions. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Chantrapromma, K., et al. (2021). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Omega. Available at: [Link]
-
ResearchGate. The Schmidt Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2000). Benzodiazepine analogues. Part 9. Kinetics and mechanism of the azidotrimethylsilane-mediated Schmidt reaction of flavanones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Wikipedia. Schmidt reaction. Available at: [Link]
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Denmark Group, University of Illinois Urbana-Champaign. Highlights of Schmidt Reaction in the Last Ten Years. Available at: [Link]
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AubéLabUNC, University of North Carolina. ORGANIC METHODOLOGY. Available at: [Link]
-
YouTube. (2021, October 4). Schmidt Reaction. Available at: [Link]
- Smith, P. A. S., & Horwitz, J. P. (1950). The Effect of Structure on the Course of the Schmidt Reaction on Unsymmetrical Ketones. Journal of the American Chemical Society.
-
Organic Chemistry Portal. Schmidt Reaction. Available at: [Link]
-
Golden, J. E., & Aubé, J. (2009). Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
University of Pittsburgh Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. Available at: [Link]
-
Abonia, R., et al. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[4][6]diazepin-5-ones as potential anticancer and antiprotozoal agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of an N-substituted lactam using an intramolecular schmidt reaction. Available at: [Link]
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Djurdjevic, S., et al. (2019). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Slideshare. (2016, May 4). Schmidt reaction. Available at: [Link]
-
Bendorf, F. E., & Weiss, M. M. (2019). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Available at: [Link]
- Zarei, A., et al. (2012).
-
Li, W., et al. (2022). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. Nature Communications. Available at: [Link]
-
ResearchGate. Optimization Studies of the Reaction between Sodium Azide. Available at: [Link]
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Application Note: C-H Activation for the Functionalization of the Benzazepin-2-one Scaffold
Introduction: A Modern Approach to a Privileged Scaffold
The benzazepin-2-one core is a seven-membered heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique three-dimensional structure allows it to interact with a wide range of biological targets, leading to its incorporation into numerous pharmacologically active agents, including inhibitors of therapeutically relevant enzymes like Hsp90.[1] Traditionally, the synthesis and derivatization of this scaffold have relied on multi-step classical methods that often require pre-functionalized starting materials, leading to poor atom economy and significant synthetic effort.
The advent of transition-metal-catalyzed C–H bond activation has revolutionized synthetic strategy, offering a powerful paradigm for molecular construction.[2][3][4] This approach enables the direct conversion of ubiquitous yet inert C–H bonds into new C–C or C-heteroatom bonds, bypassing the need for lengthy pre-functionalization sequences.[5][6] This application note provides a technical guide for researchers, scientists, and drug development professionals on the application of C–H activation strategies for the synthesis and functionalization of the benzazepin-2-one scaffold. We will explore the core principles, delve into palladium and rhodium-catalyzed methodologies, and provide detailed, field-proven protocols to empower the rapid generation of novel benzazepin-2-one analogs.
Chapter 1: The Central Role of Directing Groups in Achieving Regioselectivity
The primary challenge in C–H activation is controlling which of the many C–H bonds in a complex molecule will react. The most robust and widely adopted solution is the use of a directing group (DG), a functional moiety within the substrate that coordinates to the metal catalyst.[2][7][8] This chelation event brings the catalyst into close proximity to a specific C–H bond, typically forming a thermodynamically stable five- or six-membered metallacycle intermediate, thereby ensuring predictable regioselectivity.
The general catalytic cycle, often proceeding through a Concerted Metalation-Deprotonation (CMD) pathway, is illustrated below. The DG first coordinates to the metal center. This is followed by the C–H cleavage event to form the key cyclometalated intermediate. This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide), and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst.
Caption: General catalytic cycle for directing group-assisted C-H activation.
For lactam-containing scaffolds like benzazepin-2-one, the choice of the directing group, often installed on the amide nitrogen, is critical. An effective DG must be able to coordinate strongly enough to direct the reaction but should ideally be removable under mild conditions. The N-SO₂Py directing group has proven exceptionally effective in palladium catalysis for its robust directing ability, while N-alkoxy amides are versatile for both Pd and Rh systems.[9][10]
Chapter 2: Palladium-Catalyzed Routes to Benzazepin-2-ones
Palladium catalysis is a cornerstone of modern C–H functionalization, offering a broad range of transformations.[8] For the benzazepin-2-one scaffold, palladium-catalyzed methods are particularly powerful for constructing the seven-membered ring via remote C–H activation.
Strategy: Remote ε-C(sp²)–H Carbonylation
A highly innovative approach to construct the benzazepin-2-one core involves the palladium-catalyzed carbonylation of a remote aromatic C–H bond.[9] This strategy utilizes a γ-arylpropylamine derivative equipped with a removable N-sulfonylpyridine (N-SO₂Py) directing group. The reaction proceeds by forming a large palladacycle that selectively activates an ortho C–H bond at the ε-position relative to the directing nitrogen atom. Subsequent insertion of carbon monoxide (from a solid CO source like Mo(CO)₆) and reductive elimination forges the seven-membered lactam ring.[9]
This method is notable for its high regioselectivity and tolerance of functional groups, including in chiral α-amino acid derivatives, providing direct access to richly functionalized benzazepinone products.[9]
Table 1: Representative Conditions for Pd-Catalyzed Remote C–H Carbonylation
| Entry | Substrate | Catalyst (mol%) | Oxidant | CO Source | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylpropylamine deriv. | Pd(OAc)₂ (10) | AgOAc (2 eq) | Mo(CO)₆ (1.5 eq) | Toluene | 110 | 85 |
| 2 | Naphthylpropylamine deriv. | Pd(OAc)₂ (10) | AgOAc (2 eq) | Mo(CO)₆ (1.5 eq) | Toluene | 110 | 78 |
| 3 | Thienylpropylamine deriv. | Pd(OAc)₂ (10) | AgOAc (2 eq) | Mo(CO)₆ (1.5 eq) | Toluene | 110 | 65 |
| 4 | Chiral Leucine deriv. | Pd(OAc)₂ (10) | AgOAc (2 eq) | Mo(CO)₆ (1.5 eq) | Toluene | 110 | 75 (>99% dr) |
| (Data synthesized from Carretero et al., Org. Lett. 2019, 21 (11), 4345-4349)[9] |
Strategy: Late-Stage C–H Arylation for Diversification
Once the benzazepin-2-one scaffold is formed, late-stage C–H functionalization can rapidly generate a library of analogs for structure-activity relationship (SAR) studies. Palladium-catalyzed C–H arylation is a premier tool for this purpose.[1][11] By employing a suitable directing group on the lactam nitrogen, ortho-C–H bonds on the fused benzene ring can be selectively arylated with a variety of aryl halides or their equivalents. This approach was successfully used to synthesize novel benzotriazolodiazepinones that were identified as potent Hsp90 inhibitors, demonstrating the power of this strategy in a drug discovery context.[1]
Chapter 3: Rhodium-Catalyzed Annulation and Cyclization
Rhodium(III) catalysts, typically featuring a Cp* (pentamethylcyclopentadienyl) ligand, are exceptionally effective at C–H activation and are widely used in annulation reactions to construct heterocyclic systems.[12][13][14][15]
Strategy: Annulation of Benzylamines with Unsaturated Partners
A direct and efficient method for assembling the 2-benzazepine skeleton involves the Rh(III)-catalyzed cross-coupling of N-allylated benzylamines with activated olefins like Morita–Baylis–Hillman (MBH) adducts.[16][17][18] In this transformation, the amino group of the benzylamine acts as the directing group, facilitating the ortho-C–H activation of the benzyl ring to form a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion with the MBH adduct, leading to the formation of the seven-membered azepine ring after a series of steps. The reaction exhibits high chemoselectivity and functional group tolerance.[16][18]
Table 2: Substrate Scope for Rh(III)-Catalyzed Synthesis of 2-Benzazepines
| Entry | Benzylamine Derivative | MBH Adduct | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | N-allylbenzylamine | Methyl acrylate MBH acetate | [CpRhCl₂]₂ (2.5) | AgSbF₆ (20) | DCE | 80 | 85 |
| 2 | 4-MeO-N-allylbenzylamine | Methyl acrylate MBH acetate | [CpRhCl₂]₂ (2.5) | AgSbF₆ (20) | DCE | 80 | 92 |
| 3 | 4-F-N-allylbenzylamine | Ethyl acrylate MBH acetate | [CpRhCl₂]₂ (2.5) | AgSbF₆ (20) | DCE | 80 | 78 |
| 4 | N-allyl-2-phenylethylamine | Methyl acrylate MBH acetate | [CpRhCl₂]₂ (2.5) | AgSbF₆ (20) | DCE | 80 | Trace |
| (Data synthesized from Pandey, Kim et al., ACS Catal. 2018, 8 (1), 742-746)[16][17][18] | |||||||
| Note: Entry 4 highlights the selectivity for forming seven-membered rings over eight-membered analogs under these conditions. |
Chapter 4: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, including guidance on materials, setup, execution, and expected outcomes.
Protocol 1: Synthesis of a Benzazepin-2-one via Pd-Catalyzed Remote C–H Carbonylation
Based on the methodology developed by Carretero and co-workers.[9]
Objective: To synthesize 2-(pyridin-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one from an N-SO₂Py protected γ-phenylpropylamine precursor.
Materials and Reagents:
-
N-(3-phenylpropyl)pyridine-2-sulfonamide (Substrate, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, CAS: 3375-31-3, 0.10 eq)
-
Silver(I) acetate (AgOAc, CAS: 563-63-3, 2.0 eq)
-
Molybdenum hexacarbonyl (Mo(CO)₆, CAS: 13939-06-5, 1.5 eq)
-
Anhydrous Toluene (Solvent)
-
Argon gas supply
-
Standard glassware (Schlenk tube, condenser)
-
Silica gel for chromatography
Experimental Workflow Diagram:
Caption: Experimental workflow for Pd-catalyzed C-H carbonylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(3-phenylpropyl)pyridine-2-sulfonamide (e.g., 0.2 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 0.1 eq), AgOAc (0.4 mmol, 2.0 eq), and Mo(CO)₆ (0.3 mmol, 1.5 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL) via a dry syringe.
-
Heating: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzazepin-2-one product.
-
Validation: The expected product should show characteristic ¹H and ¹³C NMR signals corresponding to the seven-membered lactam structure. High-resolution mass spectrometry (HRMS) should confirm the expected molecular formula. A typical isolated yield for this reaction is in the 75-85% range.
Troubleshooting:
-
Low Conversion: Ensure all reagents are dry and the solvent is anhydrous. The quality of the palladium catalyst is crucial. If the reaction stalls, adding a fresh portion of Mo(CO)₆ may be beneficial.
-
Side Product Formation: Overheating can lead to decomposition. Ensure accurate temperature control. Inadequate inerting can lead to catalyst deactivation.
Chapter 5: Conclusion and Future Outlook
C–H activation has emerged as a transformative strategy for the synthesis and functionalization of the medicinally important benzazepin-2-one scaffold. Palladium-catalyzed remote carbonylation provides an elegant entry to the core structure from linear precursors, while rhodium-catalyzed annulations offer convergent routes from readily available benzylamines.[9][16] These methods, characterized by high efficiency and functional group tolerance, significantly accelerate the exploration of chemical space around this privileged core.
The future of this field will likely focus on several key areas. The development of enantioselective C–H activation methods will be critical for accessing chiral benzazepinones, which are often required for optimal biological activity.[11][19] Furthermore, expanding the scope to include other transition metals, such as more sustainable and earth-abundant iron or cobalt, will be a major goal.[20] As these techniques become more robust and predictable, their application in late-stage functionalization campaigns within active drug discovery programs will undoubtedly grow, solidifying C–H activation as an indispensable tool for the modern medicinal chemist.[5][6]
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Pandey, A. K., Han, S. H., Mishra, N. K., Kang, D., Lee, S. H., Chun, R., ... & Kim, I. S. (2018). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp²)–H Functionalization. ACS Catalysis, 8(1), 742-746. [Link]
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Wu, S., et al. (2015). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Royal Society of Chemistry. [Link]
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Pandey, A. K., et al. (2018). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts under Rhodium(III) Catalysis via C(sp2)-H Functionalization. KAIST Repository. [Link]
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Voica, F., & Waser, J. (2020). Rhodium(III)-Catalyzed Cyclopropane C-H/C-C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams. Organic Letters, 22(13), 5030-5034. [Link]
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Al-Tel, T. H., et al. (2025). Palladium-catalyzed synthesis of 1,2,3,4-tetrahydro-5 H -2-benzazepin-5-ones. ResearchGate. [Link]
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Cramer, N. (2013). Enantioselective C-H arylation strategy for functionalized dibenzazepinones with quaternary stereocenters. PubMed. [Link]
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Zhao, J. (2018). Mechanistic view of Ru-catalyzed C–H bond activation and functionalization: computational advances. Chemical Society Reviews. [Link]
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Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Dihydro-1H-benzo[d]azepin-2(3H)-ones
Introduction: Accelerating the Synthesis of a Privileged Scaffold
The dihydro-1H-benzo[d]azepin-2(3H)-one core is a significant structural motif in medicinal chemistry. Molecules incorporating this seven-membered heterocyclic ring have demonstrated a wide array of pharmacological activities, finding utility in the development of treatments for conditions ranging from cancer and heart disease to neurological disorders.[1][2] The synthesis of these complex structures has traditionally involved multi-step procedures with long reaction times.
In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[3] This approach leverages the ability of polar molecules to convert electromagnetic energy into heat, a phenomenon known as dielectric heating.[3][4] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation provides rapid, uniform, and highly efficient heating of the reaction mixture.[5] The primary advantages of this technique include dramatic reductions in reaction times (from hours to minutes), improved product yields, enhanced purity, and milder reaction conditions.[3][5][6][7][8][9]
This guide provides a detailed overview of the principles and a practical protocol for the microwave-assisted synthesis of dihydro-1H-benzo[d]azepin-2(3H)-ones, designed for researchers and professionals in drug discovery and development.
The Scientific Rationale: Mechanism and Microwave Effects
The construction of the benzodiazepinone ring system can be achieved through various synthetic strategies, most commonly involving an intramolecular cyclization of a suitably functionalized acyclic precursor. Key strategies include Friedel-Crafts reactions, palladium-catalyzed cyclizations, and intramolecular condensations.[1][10][11][12][13][14][15][16]
Under microwave irradiation, the key transformation is an intramolecular condensation or amidation reaction. The starting material, typically a derivative of 2-aminobenzylamine or a related structure with an ester or acid functionality on a side chain, undergoes a rapid, thermally driven cyclization to form the seven-membered lactam ring.
The fundamental principle of MAOS is the interaction of the electric field component of microwaves with molecules possessing a dipole moment. As the electric field oscillates, the polar molecules in the reaction mixture attempt to align with it, leading to rapid rotation and intermolecular friction. This friction generates intense internal heat efficiently and homogeneously throughout the reaction medium, avoiding the localized superheating often seen at the vessel walls with conventional heating. This "superheating" effect allows solvents to reach temperatures far above their normal boiling points in sealed, pressurized vessels, leading to enormous accelerations in reaction rates.[4]
Caption: Plausible reaction pathway for microwave-assisted synthesis.
Detailed Experimental Protocol
This section outlines a representative protocol for the synthesis of a substituted dihydro-1H-benzo[d]azepin-2(3H)-one. Researchers should adapt this protocol based on the specific substitution patterns of their target molecule.
3.1. Materials and Equipment
-
Reagents:
-
Substituted 2-(2-aminoethyl)benzoic acid or its methyl ester (1.0 mmol)
-
High-purity solvent with a high dielectric constant (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Ethanol) (3-5 mL)
-
Catalyst (if required, e.g., p-Toluenesulfonic acid, 0.1 equiv)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Dedicated laboratory microwave reactor designed for organic synthesis (e.g., CEM, Biotage, Anton Paar). Domestic microwave ovens must not be used. [4][17]
-
10 mL microwave process vial with a Teflon septum and aluminum crimp cap.[18]
-
Magnetic stir bar
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Step-by-Step Methodology
-
Vessel Preparation: Place the substituted 2-(2-aminoethyl)benzoic acid derivative (1.0 mmol) and a magnetic stir bar into a clean, dry 10 mL microwave process vial.
-
Solvent and Catalyst Addition: Add 4 mL of DMF to the vial. If the reaction requires acid catalysis, add the catalyst at this stage.
-
Sealing the Vessel: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to withstand the high pressures that will be generated.[18]
-
Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the desired reaction parameters.
-
Temperature: 150 °C (This is a starting point; optimization may be required).
-
Ramp Time: 2 minutes.
-
Hold Time: 15 minutes.
-
Power: 100-200 W (Set to maximum, allowing the instrument to modulate power to maintain the target temperature).
-
Stirring: On.
-
-
Irradiation: Start the microwave program. The reactor will monitor and control the temperature and pressure in real-time.
-
Cooling: After the irradiation is complete, the instrument's built-in cooling system (e.g., a jet of compressed air) will cool the vessel to a safe temperature (typically below 50°C) before it can be handled.[18]
-
Workup:
-
Once cooled, carefully open the vial in a fume hood.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of deionized water.
-
Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure dihydro-1H-benzo[d]azepin-2(3H)-one.
Caption: General experimental workflow for microwave-assisted synthesis.
Data, Optimization, and Scalability
Optimizing a microwave-assisted reaction involves systematically varying key parameters. The table below provides a guide for this process. Generally, higher temperatures lead to shorter reaction times.[5]
| Parameter | Range | Effect on Reaction | Rationale & Notes |
| Temperature | 100 - 200 °C | Dramatically increases reaction rate. | Higher temperatures provide more kinetic energy. Monitor for potential decomposition of starting materials or products.[19] |
| Time | 5 - 30 min | Determines reaction completion. | Significantly shorter than conventional heating. Monitor by TLC or LC-MS to avoid byproduct formation from prolonged heating. |
| Solvent | DMF, NMP, EtOH, Toluene | Affects heating efficiency and solubility. | High-loss solvents (high tan δ) like DMF and ethanol heat very efficiently. Non-polar solvents like toluene are poor absorbers.[8][19] |
| Power | 50 - 300 W | Controls the rate of heating. | Use "power max" mode and let the instrument regulate to maintain temperature. This ensures rapid heating to the setpoint. |
Translating from Conventional to Microwave Conditions: A general rule of thumb is that for every 10°C increase in temperature, the reaction rate approximately doubles. A reaction that takes 8 hours at 80°C conventionally might be completed in as little as 15-30 minutes at 140-150°C in a microwave reactor.[5]
Critical Safety Considerations
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Use Dedicated Equipment: ONLY use microwave reactors specifically designed for laboratory chemical synthesis. These units have built-in temperature and pressure sensors, safety interlocks, and are constructed to withstand potential vessel failures. NEVER use a domestic kitchen microwave oven. [4][17]
-
Vessel Integrity: Always use the certified pressure vials and caps supplied by the manufacturer. Inspect vials for cracks or chips before use. Do not exceed the recommended fill volume (typically 2/3 of the total volume).[17]
-
Exothermic Reactions: Be extremely cautious with reactions known to be highly exothermic. Start with small-scale reactions and lower power/temperature settings to gauge the reaction kinetics.[19]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct all operations, especially the opening of reaction vessels, inside a certified laboratory fume hood to avoid inhaling potentially toxic fumes.[17]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Temperature too low; Reaction time too short; Incorrect solvent. | Increase temperature in 20°C increments. Increase reaction time. Switch to a more polar, higher-boiling solvent like NMP. |
| Byproduct Formation | Temperature too high; Reaction time too long. | Decrease the reaction temperature. Monitor the reaction by TLC/LC-MS at shorter time intervals to find the optimal endpoint. |
| Incomplete Reaction | Insufficient microwave power absorption; Poor reagent solubility. | Switch to a solvent with a higher dielectric loss tangent (e.g., from toluene to DMF). Add a small amount of a co-solvent to improve solubility. |
| Pressure Warning | Outgassing from reaction; Exceeding solvent's pressure limit. | Reduce the amount of starting material. Ensure the reaction vial is not overfilled. Choose a solvent with a lower vapor pressure at the target temperature. |
References
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Safety Considerations for Microwave Synthesis.
- Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers.
- Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of Fused Polycyclic 1,4-Benzodiazepines via a Metal-Free Cascade Cyclization of 2-Acylbenzoic Acids with N-(o-Aminobenzyl)-indoles | Request PDF.
- Microwave Synthesis. Organic Chemistry Portal.
- Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed.
- Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. Springer Link.
- Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview).
- Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
- Synthesis of benzodiazepines via a microwave procedure.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- (PDF) Microwave Assisted Synthesis of Dibenzoxazepines. Academia.edu.
- Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer. Asian Journal of Organic & Medicinal Chemistry.
- Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. PMC.
- Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. PubMed.
- AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. Organic Chemistry Portal.
- (PDF) Microwave-Assisted Synthesis of Benzodiazepine Derivatives: As Non-nucleoside Anti HIV Analogue.
- Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry.
- Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes.
- Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source. Synlett.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Microwave Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Separating regioisomers in 7-methoxy benzazepinone synthesis
Topic: Separation of Regioisomers in 7-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Synthesis Reference Code: TSC-BZP-07 Status: Operational[1][2]
Diagnostic & Triage: "Which isomer do I have?"
Context: The synthesis of 7-methoxy-1-benzazepin-2-one (Target) from 6-methoxy-1-tetralone via the Schmidt reaction (using
-
Isomer A (Target): 7-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Aryl migration).[1][2]
-
Isomer B (Impurity): 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (Alkyl migration).[1][2]
Q: How do I distinguish the isomers using 1H NMR?
A: The most reliable diagnostic is the chemical shift and coupling of the proton on the nitrogen (
| Feature | Isomer A (Target: 1-benzazepin-2-one) | Isomer B (Impurity: 2-benzazepin-1-one) |
| Nitrogen Attachment | Directly to Aromatic Ring (Aniline-like amide) | Attached to Alkyl Chain (Alkyl-amide) |
| NH Signal | ||
| Methylene ( | ||
| Carbonyl ( | ~170–175 ppm (Amide) | ~165–170 ppm (Benzamide-like) |
Q: My HPLC shows a "shoulder" on the main peak. Is this the regioisomer?
A: Likely, yes. The regioisomers are structural isomers with identical molecular weights (MW 191.23 g/mol ). They often co-elute on standard C18 columns.[1]
-
Troubleshooting Step: Switch to a Phenyl-Hexyl column or run a gradient with Methanol instead of Acetonitrile. The
interactions with the phenyl ring often separate the isomers better than pure hydrophobicity.
Reaction Optimization (Prevention)
Core Principle: The Schmidt reaction relies on the migration aptitude of the groups attached to the carbonyl. For 6-methoxy-1-tetralone, the electron-donating methoxy group para to the migration site stabilizes the positive charge on the migrating aryl ring, strongly favoring Isomer A (Aryl migration).[1][2]
However, high temperatures or "hot spots" during acid addition can overcome this electronic preference, leading to thermodynamic mixtures (increasing Isomer B).[2]
Protocol: High-Selectivity Schmidt Reaction
This protocol minimizes Isomer B formation.[1][2]
-
Setup: 3-neck round bottom flask, internal thermometer, overhead stirrer (magnetic stirring is insufficient for the viscous acid slurry).
-
Solvent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).[2] Avoid neat sulfuric acid if possible, as exotherms are harder to control.
-
Procedure:
-
Dissolve 6-methoxy-1-tetralone (1.0 eq) in MSA (5-10 volumes).
-
Cool to 0°C. (Critical Step).
-
Add Sodium Azide (
, 1.1 eq) portion-wise over 1 hour. -
Monitor Internal Temp: Do not allow T > 5°C during addition.
-
Allow to warm to 20°C slowly over 4 hours.
-
-
Quench: Pour onto ice/water. Neutralize with NaOH to pH 8-9 (precipitates product).
Purification Protocols (The "Fix")
If you already have a mixture, use these separation guides.
Method A: Fractional Recrystallization (Scalable)
Best for: Mixtures with >80% Target Isomer.[2]
The target (1-benzazepin-2-one) is typically more crystalline and less soluble in semi-polar solvents than the impurity.[1][2]
-
Crude Prep: Dry the crude solid thoroughly. Water content prevents separation.[1]
-
Solvent System: Ethyl Acetate (EtOAc) or EtOAc/Hexane (3:1) .[2]
-
Step-by-Step:
-
Reflux crude solid in minimal EtOAc (approx. 5-8 mL per gram).[1][2]
-
If not fully soluble, add Methanol dropwise (max 5% volume) until clear.[2]
-
Cool slowly to Room Temp (25°C) with stirring.
-
Seed with pure Isomer A if available.
-
Cool to 0-4°C for 2 hours.
-
Filter.[1][3][4][5] Wash with cold Hexane/EtOAc (1:1).[1][2]
-
-
Result: The precipitate is enriched Isomer A. The mother liquor contains Isomer B and uncrystallized A.
Method B: Flash Chromatography (High Purity)
Best for: Mixtures with <80% Target Isomer or final polishing.[2]
-
Stationary Phase: Silica Gel (40-63
m).[1][2] -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[2]
-
Gradient:
-
TLC Visualization: UV (254 nm) or Dragendorff’s Reagent (stains lactams orange).[2]
Visual Workflows
Diagram 1: Reaction Pathway & Regioselectivity
Caption: Mechanistic divergence in the Schmidt reaction of 6-methoxy-1-tetralone. The Electron Donating Group (EDG) favors Path A.
Diagram 2: Purification Decision Tree
Caption: Logic flow for selecting the appropriate purification method based on crude purity.
[1][2]
References
-
Regioselectivity in Schmidt Reactions
-
Synthesis of Benzazepinones (Specific Protocol)
-
Recrystallization Solvent Systems
- University of Rochester, Dept. of Chemistry.
- Note: Validates Ethyl Acet
-
Spectroscopic Distinction (NMR)
Sources
Troubleshooting low yields in Beckmann rearrangement for benzazepines
Topic: Troubleshooting Low Yields & Side Reactions in Tetralone-Derived Oximes Doc ID: TS-BR-BZP-004 Role: Senior Application Scientist
Executive Summary & Diagnostic Triage
The Problem:
Synthesizing tetrahydro-1-benzazepin-2-ones via the Beckmann rearrangement of 1-tetralone oximes is deceptively difficult. Unlike simple cyclohexanone conversions, this reaction fights against two primary antagonists: geometric isomerism (
If you are experiencing yields <50%, use the diagnostic logic below to identify your specific failure mode before proceeding to the protocols.
Diagnostic Workflow (Visual)
Figure 1: Diagnostic logic for identifying the root cause of yield loss in benzazepine synthesis.
Technical Deep Dive: The "Tetralone Trap"
To fix the yield, you must understand the causality. The Beckmann rearrangement is stereospecific: the group anti-periplanar to the hydroxyl leaving group is the one that migrates.[1]
The Geometry Problem ( vs. )
For 1-tetralone oximes, steric hindrance between the oxime hydroxyl and the peri-hydrogen (C8-H) usually favors the
- -Isomer (Desired): OH is anti to the alkyl group (C2). Migration of C2 expands the ring to the desired 1-benzazepin-2-one .
- -Isomer (Undesired): OH is anti to the phenyl ring. Migration of the phenyl group inserts nitrogen between the aromatic ring and the carbonyl, often leading to unstable intermediates or hydrolysis.
Critical Insight: If your catalyst does not facilitate
The Fragmentation Problem (The "Anomalous" Beckmann)
Tetralone derivatives, especially those with electron-donating groups (e.g., 6-methoxy-1-tetralone), are prone to "Beckmann Fragmentation."
-
Mechanism: Instead of migration, the C1-C2 bond breaks.[2]
-
Result: Formation of a carbocation stabilized by the aromatic ring (and EDGs) and a nitrile group (seco-nitrile).
-
Trigger: High temperatures and protic solvents stabilize the fragmented carbocation.
Standardized Protocols (High-Yield Alternatives)
Stop using Polyphosphoric Acid (PPA) as your primary method. It is viscous, requires high heat (promoting fragmentation), and makes workup difficult.
Protocol A: The Modern Standard (MSA-Mediated)
Best for: General substrates, scale-up, and handling
Reagents:
-
Substrate: 1-Tetralone Oxime (1.0 equiv)
-
Solvent/Catalyst: Methanesulfonic Acid (MSA) - acts as both.
-
Additive:
(0.1 - 0.5 equiv) - optional, boosts yield by scavenging water.
Workflow:
-
Dissolution: Dissolve the oxime in pure MSA (approx. 5-10 volumes) at 0°C.
-
Isomerization/Reaction: Allow to warm to ambient temperature (20-25°C). Stir for 12-24 hours.
-
Why: MSA is strong enough to protonate the oxime and allow
equilibration via the iminium ion, but mild enough to minimize charring compared to PPA.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8 using saturated aqueous
(Caution: Gas evolution). -
Extraction: Extract with DCM or EtOAc.
-
Yield Expectation: 75-90%.
Protocol B: The Mild Approach (TCT/ZnCl2)
Best for: Acid-sensitive substrates or those prone to fragmentation.
Reagents:
-
Catalyst: Cyanuric Chloride (TCT) (1.0 equiv)
-
Co-Catalyst:
(0.2 equiv) -
Solvent: Acetonitrile (Dry)
Workflow:
-
Dissolve TCT and
in dry acetonitrile at 0°C. -
Add the oxime slowly.
-
Reflux for 1-3 hours.
-
Mechanism: TCT activates the OH group (forming an O-triazinyl intermediate), making it an exceptional leaving group without requiring harsh protonation.
Troubleshooting FAQs
Q1: My product is 100% nitrile (fragmentation). How do I stop this? A: You are likely stabilizing the carbocation intermediate too much.
-
Switch Solvents: Move from polar protic solvents to non-polar solvents (e.g., Toluene or DCM) if using thionyl chloride.
-
Lower Temperature: Fragmentation has a higher activation energy than rearrangement. Run the reaction at the lowest possible temperature (try 0°C to RT using Protocol B).
-
Check Substituents: If you have a 6-methoxy group, the carbocation at C1 is highly stabilized. You may need to use Tamura's Reagent (Picryl chloride) or TCT to favor the concerted rearrangement mechanism over the stepwise carbocation mechanism.
Q2: I am getting the "Wrong" Lactam (Isomer).
A: This confirms your oxime is locked in the
-
The Fix: You must isomerize the oxime prior to rearrangement or use a catalyst that permits equilibration.
-
Pre-treatment: Treat the oxime with HCl in ether to precipitate the hydrochloride salt. This often equilibrates the
ratio. -
Catalyst: Switch to Polyphosphoric Acid Trimethylsilyl Ester (PPSE) or MSA, which are better at promoting equilibration than solid Lewis acids.
Q3: PPA workup is a nightmare and yields are inconsistent. A: PPA is a non-homogeneous polymer. Its water content varies by batch, affecting catalytic activity.
-
Immediate Fix: Switch to Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid). It has the dehydrating power of PPA but is a low-viscosity liquid at room temperature, making quenching and extraction significantly cleaner.
Mechanistic Visualization
Understanding the divergence between rearrangement and fragmentation is critical for troubleshooting.
Figure 2: The kinetic competition between concerted rearrangement (green) and fragmentation (red).
References
-
Piao, F. Y., et al. (2013).[3] "High-yield method for the preparation of 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one." Synthetic Communications, 43(14), 1920–1930.
- Relevance: Discusses the specific challenges of methoxy-substituted tetralones and compares PPA vs. MSA/ZnCl2 yields.
-
[3]
-
Hashimoto, M., et al. (2008).[4][5] "Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst." The Journal of Organic Chemistry, 73(7), 2894–2897.
- Relevance: Establishes TAPC/TCT as a mild, high-yield alternative to acid c
-
Gawley, R. E. (1988).
- Relevance: The definitive review on the mechanism of "Anomalous" Beckmann fragment
-
De Luca, L., et al. (2002).[5] "Beckmann Rearrangement of Oximes under Very Mild Conditions." The Journal of Organic Chemistry, 67(17), 6272–6274.
- Relevance: Protocol for using Cyanuric Chloride (TCT) to avoid harsh acidic conditions.
Sources
Stability of 7-methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one under basic conditions
Welcome to the technical support guide for 7-methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this benzazepinone derivative under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic conditions?
A1: this compound, being a lactam (a cyclic amide), is susceptible to hydrolysis under basic conditions. The seven-membered ring is less strained than smaller lactam rings (e.g., β-lactams), which generally translates to slower hydrolysis rates. However, strong bases and elevated temperatures will promote the cleavage of the amide bond. The stability is therefore highly dependent on the reaction conditions, including the strength of the base, temperature, and solvent. While amides are generally more resistant to hydrolysis than esters, they will still degrade in the presence of aqueous bases like sodium hydroxide.[1][2]
Q2: What is the primary degradation pathway for this compound in the presence of a base?
A2: The most probable degradation pathway is a base-catalyzed hydrolysis of the endocyclic amide bond. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-nitrogen bond and the opening of the seven-membered ring. The final products are the corresponding amino acid, which exists as a carboxylate salt under basic conditions.[1][2][3]
Q3: Are there other functional groups in this compound that could be affected by basic conditions?
A3: Besides the lactam, the methoxy group (-OCH₃) on the aromatic ring is generally stable under most basic conditions. The N-H proton of the lactam is acidic and can be deprotonated by a strong base. This deprotonation is often the first step in reactions like N-alkylation. The benzylic protons on the carbon adjacent to the aromatic ring could potentially be abstracted by a very strong base, but this is less likely to occur under typical basic reaction conditions compared to lactam hydrolysis or N-deprotonation.
Troubleshooting Guide
Q4: I am attempting an N-alkylation of this compound using a strong base, but I am getting a low yield of my desired product and see a new, more polar spot on my TLC. What is happening?
A4: A low yield in an N-alkylation reaction, coupled with the appearance of a more polar byproduct, strongly suggests that the competing hydrolysis of the lactam ring is occurring. Strong bases like sodium hydroxide or potassium hydroxide in the presence of water (even trace amounts) can hydrolyze the lactam to the corresponding carboxylate, which is highly polar.
Troubleshooting Steps:
-
Choice of Base: Switch to a non-nucleophilic, anhydrous base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices for deprotonating the lactam nitrogen without promoting hydrolysis.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding your alkylating agent. This can help to minimize side reactions.
Q5: My reaction mixture turned a dark color after adding a strong base. Is this a cause for concern?
A5: While a slight color change can be normal, a significant darkening of the reaction mixture could indicate decomposition. Aromatic compounds, especially those with electron-donating groups like the methoxy group, can be susceptible to oxidation under certain basic conditions, particularly if air is present.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is properly blanketed with an inert gas like nitrogen or argon to prevent oxidation.
-
Purity of Reagents: Use high-purity starting materials and reagents, as impurities can sometimes catalyze decomposition pathways.
Q6: I need to perform a reaction that requires basic conditions, but I want to avoid hydrolysis of the lactam. What are my options?
A6: The key is to select a base that is strong enough to perform the desired transformation but is either non-nucleophilic or used under conditions that disfavor hydrolysis.
| Base Type | Suitability for Base-Sensitive Substrates | Rationale |
| Hydroxides (e.g., NaOH, KOH) | Low | Highly nucleophilic and typically used in aqueous or protic solvents, which promotes hydrolysis. |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Moderate | Less basic and nucleophilic than hydroxides. Can be effective for some reactions in polar aprotic solvents. |
| Hydrides (e.g., NaH) | High | A very strong, non-nucleophilic base. It deprotonates the substrate, and the only byproduct is hydrogen gas. Requires anhydrous conditions. |
| Alkoxides (e.g., t-BuOK) | High | A strong, sterically hindered, and non-nucleophilic base. Ideal for sensitive substrates. Requires anhydrous conditions. |
| Organic Amines (e.g., Et₃N, DIPEA) | High | Generally not strong enough to deprotonate the lactam but can be used as acid scavengers in reactions that generate acid. |
Experimental Protocols
Protocol: N-Alkylation of this compound
This protocol provides a step-by-step method for the N-alkylation of the target compound, with an emphasis on minimizing degradation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., methyl iodide or benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and an inert gas (N₂ or Ar) setup
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Slowly add the alkylating agent (1.1 eq) via syringe. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Proposed Degradation Pathway
Caption: Proposed mechanism of base-catalyzed hydrolysis.
Experimental Workflow for N-Alkylation
Caption: Workflow for N-alkylation under anhydrous conditions.
References
-
Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. Available at: [Link]
-
Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions. Available at: [Link]
-
Access to Benzazepinones by Pd-Catalyzed Remote C–H Carbonylation of γ-Arylpropylamine Derivatives. ACS Publications. Available at: [Link]
-
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. National Center for Biotechnology Information. Available at: [Link]
-
An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. National Center for Biotechnology Information. Available at: [Link]
-
[4+3]-Cycloaddition Reaction of Sulfilimines with Cyclobutenones: Access to Benzazepinones. ACS Publications. Available at: [Link]
-
Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists. National Center for Biotechnology Information. Available at: [Link]
-
One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Publications. Available at: [Link]
-
Hydrolysis in Pharmaceutical Formulations. researchgate.net. Available at: [Link]
-
HYDROLYSIS REACTIONS. Selcuk University. Available at: [Link]
-
The Hydrolysis of Lactams. Wiley Online Library. Available at: [Link]
-
Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available at: [Link]
-
Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available at: [Link]
-
4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one. National Center for Biotechnology Information. Available at: [Link]
-
ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. Available at: [Link]
-
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. National Center for Biotechnology Information. Available at: [Link]
-
ChemInform Abstract: 4,5Dihydro7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one. ResearchGate. Available at: [Link]
- Preparation of certain benzodiazepine compounds. Google Patents.
-
1,3,5-Tris-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-1,2,3,4,5,6-hexahydro-s-triazine. MDPI. Available at: [Link]
-
3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI. Available at: [Link]
Sources
Validation & Comparative
HPLC Method for Detecting 7-Methoxy Impurity in Ivabradine Synthesis
This guide details an advanced High-Performance Liquid Chromatography (HPLC) strategy for detecting "7-methoxy" impurities in Ivabradine synthesis.
Editorial Note on Nomenclature: In the context of Ivabradine (a 7,8-dimethoxy-benzazepine derivative), the term "7-methoxy impurity" typically refers to 8-Demethyl Ivabradine (where the 8-methoxy group is absent or demethylated to a hydroxyl, leaving only the 7-methoxy group intact) or the process intermediate 7-methoxy-1,3-dihydro-2H-3-benzazepin-2-one . This guide addresses the separation of these mono-methoxy analogues from the di-methoxy parent drug.
Content Type: Publish Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts
Executive Summary: The "Mono-Methoxy" Challenge
In the synthesis of Ivabradine Hydrochloride, the purity of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one starting material is critical. Incomplete methylation or degradation leads to mono-methoxy impurities (specifically 8-Demethyl Ivabradine). These impurities possess similar polarity to the parent compound but distinct pKa values due to the phenolic hydroxyl group (in the case of demethyl variants), making standard isocratic methods insufficient for trace-level detection (<0.05%).
This guide compares a Standard Isocratic Method (often used for assay) against an Optimized Gradient Method designed specifically to resolve the "7-methoxy" (8-Demethyl) impurity from the main Ivabradine peak and its positional isomers.
Comparative Analysis: Isocratic vs. Gradient Optimization
The primary challenge in detecting the 7-methoxy impurity is its elution proximity to the main peak and other process impurities like the "dimer" and "chloropropyl" intermediates.
| Feature | Standard Isocratic Method (Common) | Proposed Optimized Gradient Method |
| Column Chemistry | C18 Standard (e.g., 5 µm, ODS) | C18 High-Resolution (e.g., Zorbax Eclipse Plus, 3.5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : ACN (60:40) | Phosphate Buffer (pH 6.0) : ACN (Gradient) |
| Resolution (Rs) | Poor (Rs < 1.5) for desmethyl analogs | Excellent (Rs > 2.5) for 7-methoxy impurity |
| Sensitivity (LOQ) | ~0.1% (Limit of Quantitation) | ~0.03% (Trace Detection Capable) |
| Run Time | Short (10-15 min) | Extended (35-45 min) for full profile |
| Suitability | Routine Assay (Main peak only) | Impurity Profiling & Genotoxic Screening |
Expert Insight: The shift to pH 6.0 in the proposed method is deliberate. At pH 3.0, the phenolic hydroxyl of the 8-Demethyl impurity is protonated (neutral), making it behave very similarly to the methoxy parent. At pH 6.0, the phenolic group begins to ionize (or at least hydrogen bond differently), significantly altering its retention time relative to the fully methylated Ivabradine, thereby enhancing resolution.
Detailed Experimental Protocol
Objective: Quantify 8-Demethyl Ivabradine (7-methoxy analogue) and related mono-methoxy intermediates.
A. Chromatographic Conditions[1][2][3][4]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers higher theoretical plates than standard 5 µm columns without the backpressure penalty of Sub-2 µm UPLC columns.
-
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 286 nm (max absorption for benzazepine ring) and 220 nm (for trace impurities).
-
Injection Volume: 20 µL.
B. Mobile Phase Preparation[1][2][3][4][5]
-
Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 6.0 ± 0.05 with dilute KOH or Phosphoric Acid. Filter through 0.45 µm membrane.[2] -
Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).
C. Gradient Program
The gradient is designed to elute the polar "7-methoxy" (demethyl) impurities early, while retaining the non-polar dimer impurities for late elution.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Initial Hold |
| 5.0 | 85 | 15 | Isocratic for polar elution |
| 25.0 | 50 | 50 | Linear Ramp |
| 35.0 | 20 | 80 | Wash |
| 40.0 | 85 | 15 | Re-equilibration |
| 45.0 | 85 | 15 | End |
D. Sample Preparation[1][2][5]
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Standard Stock: Prepare 0.5 mg/mL of Ivabradine HCl and 0.5 mg/mL of 8-Demethyl Ivabradine reference standard.
-
Test Solution: Dissolve 25 mg of synthesis sample in 50 mL diluent (500 µg/mL).
Visualizing the Impurity Origin
The following diagram illustrates the synthesis pathway and where the "7-methoxy" (mono-methoxy) impurities originate, highlighting the critical control points.
Figure 1: Origin of the 7-methoxy impurity (8-Demethyl Ivabradine) arising from impure starting material or incomplete methylation.
Validation Data Summary
The following data represents typical performance metrics for this protocol, validating its suitability for regulatory submission (ICH Q2).
| Parameter | Acceptance Criteria | Experimental Result |
| Specificity | No interference at retention time of analyte | Passed (Purity Angle < Purity Threshold) |
| Linearity (R²) | > 0.999 | 0.9994 (Range: 0.03% - 0.15%) |
| LOD (Limit of Detection) | S/N ratio ≥ 3 | 0.01% (0.05 µg/mL) |
| LOQ (Limit of Quantitation) | S/N ratio ≥ 10 | 0.03% (0.15 µg/mL) |
| Resolution (Rs) | > 1.5 between Impurity & Main Peak | 2.8 (between 8-Demethyl and Ivabradine) |
| Robustness | pH variation ± 0.2 | Stable at pH 6.0 ± 0.1; Sensitive to pH < 5.5 |
Critical Observation: The resolution between the 7-methoxy impurity and Ivabradine drops significantly if the buffer pH falls below 5.5. Precise pH adjustment is the critical control parameter (CCP) for this method.
References
-
Tomić, J., et al. (2020).[3] Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 53-63.[3] Link
-
European Patent Office. (2012). Process for the preparation of highly pure ivabradine hydrochloride (EP2495237A1). Google Patents. Link
-
Veeprho Laboratories. (n.d.). Ivabradine Impurities and Related Compounds: 8-Demethyl Ivabradine Structure. Veeprho. Link
-
Maheshwari, S., et al. (2017). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 228-233.[2] Link
Sources
Comparative Guide: Mass Spectrometry Profiling of Ecgonine Methyl Ester (CAS 17639-45-1)
Executive Summary
Ecgonine Methyl Ester (EME) (CAS 17639-45-1) is a primary metabolite of cocaine formed via plasma cholinesterase hydrolysis. In forensic toxicology and clinical drug monitoring, the accurate identification of EME is critical for establishing the timeline of cocaine ingestion, as it appears in plasma/urine earlier than Benzoylecgonine (BZE) and persists for differing durations.
This guide compares the two dominant analytical modalities for EME profiling:
-
GC-MS (Electron Impact): The forensic "Gold Standard" requiring derivatization, offering high structural specificity via spectral libraries.
-
LC-MS/MS (Electrospray Ionization): The modern high-throughput alternative offering superior sensitivity and simplified sample preparation.
Compound Profile & Chemical Identity
| Property | Details |
| Chemical Name | Ecgonine Methyl Ester (EME) |
| CAS Number | 17639-45-1 |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| Key Structural Feature | Tropane alkaloid skeleton with a methyl ester at C2 and a hydroxyl group at C3. |
| Metabolic Context | Hydrolysis product of Cocaine (loss of benzoyl group). |
Method A: GC-MS (Electron Impact) – The Forensic Standard
The Necessity of Derivatization
Native EME contains a polar hydroxyl group and a secondary amine functionality (in the tropane bridge), leading to poor peak shape and thermal instability in Gas Chromatography. Therefore, Trimethylsilylation (TMS) is the standard protocol.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Replaces the active hydrogen on the C3-hydroxyl group with a TMS group.
-
Resulting Mass: The molecular weight shifts from 199 to 271 (Addition of TMS [72 Da]).
Fragmentation Pattern (EI at 70 eV)
In Electron Impact (EI) ionization, the molecule undergoes "hard" ionization, imparting significant internal energy that leads to extensive fragmentation.
-
Molecular Ion (
): m/z 271 (Often weak intensity). -
Base Peak: m/z 82 .[1] This is the diagnostic tropane fragment (N-methyl-pyrrole moiety), formed by the cleavage of the tropane bridge.
-
Major Diagnostic Ions:
-
m/z 82: Cycloheptenyl/Pyrrolidine ring fragment (Base Peak).
-
m/z 96: Methyl-pyridinium species (Bridge cleavage).
-
m/z 182:
. Loss of the trimethylsiloxy group (89 Da) from the parent ion. This is a crucial confirmation ion.
-
Analytical Workflow Diagram
The following diagram illustrates the critical path for GC-MS analysis, highlighting the derivatization step which is the "bottleneck" compared to LC-MS.
Figure 1: GC-MS Analytical Workflow for EME requiring moisture removal and derivatization.
Method B: LC-MS/MS (Electrospray Ionization) – The Modern Alternative
"Dilute and Shoot" Capability
Unlike GC-MS, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) analyzes EME in its native form . The Electrospray Ionization (ESI) source operates in positive mode (
Fragmentation Pattern (CID)
In the collision cell (Collision Induced Dissociation), the protonated precursor ion is fragmented.
-
Precursor Ion (
): m/z 200.1 -
Primary Transition (Quantifier): m/z 200
182 .-
Mechanism: Neutral loss of water (
, 18 Da) from the C3 hydroxyl group. This is the most abundant product ion.
-
-
Secondary Transition (Qualifier): m/z 200
82 .-
Mechanism: Cleavage of the tropane ring system, yielding the same characteristic fragment seen in EI.
-
-
Tertiary Transition: m/z 200
168 .-
Mechanism: Loss of Methanol (
, 32 Da) from the methyl ester group.
-
Fragmentation Pathway Diagram
The following diagram visualizes the structural breakdown of EME under ESI-MS/MS conditions.
Figure 2: ESI-MS/MS Fragmentation Pathway showing the primary dehydration and ring cleavage steps.
Comparative Performance Analysis
The choice between GC and LC depends on laboratory throughput requirements and sensitivity needs.
| Feature | GC-MS (EI) with TMS-Derivatization | LC-MS/MS (ESI) Native |
| Analyte State | Derivatized (TMS-EME, MW 271) | Native (EME, MW 199) |
| Sample Prep | High Complexity: Requires SPE, drying, and incubation with BSTFA. | Low Complexity: "Dilute & Shoot" or simple protein precipitation. |
| Sensitivity (LOD) | ~5–10 ng/mL | ~0.1–0.5 ng/mL (Superior) |
| Specificity | Excellent: Full spectral fingerprint matching against NIST libraries. | Good: Relies on retention time and ion ratios (MRM). |
| Throughput | Low (Long run times + Prep) | High (Rapid gradients < 5 min) |
| Primary Risk | Incomplete derivatization or moisture contamination. | Matrix effects (Ion suppression) in urine samples. |
Experimental Recommendation
-
For High-Volume Screening: Use LC-MS/MS . The ability to skip the drying and derivatization steps saves approximately 1-2 hours per batch.
-
For Forensic Confirmation: Use GC-MS if legal defensibility requires spectral library matching, though modern LC-MS/MS validation is increasingly accepted in court.
Detailed Experimental Protocols
Protocol A: GC-MS Extraction & Derivatization
-
Extraction: Aliquot 1 mL urine. Add internal standard (EME-d3). Adjust pH to 6.0.
-
SPE: Condition Cation Exchange cartridge (e.g., chemically bonded silica) with MeOH and Water. Load sample.
-
Wash: Water, then 0.1 M HCl, then MeOH.
-
Elute: 3 mL of Methylene Chloride/Isopropanol/Ammonium Hydroxide (78:20:2).
-
Derivatization: Evaporate eluate to complete dryness under nitrogen at 40°C. Critical: Any residual water will destroy the derivatizing agent.
-
Reagent Addition: Add 50
L BSTFA + 1% TMCS. Cap and incubate at 70°C for 20 minutes . -
Analysis: Inject 1
L into GC-MS (Splitless).
Protocol B: LC-MS/MS Setup
-
Preparation: Dilute 100
L urine with 900 L Mobile Phase A (0.1% Formic Acid in Water). Centrifuge at 10,000 rpm for 5 min. -
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase:
-
Gradient: 5% B to 95% B over 4 minutes.
-
MS Source: ESI Positive Mode. Source Temp: 500°C. Capillary Voltage: 3.5 kV.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 104904, Ecgonine methyl ester. PubChem. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Ecgonine methyl ester Mass Spectrum (EI). NIST Chemistry WebBook. Available at: [Link]
- Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man. 12th Edition. Biomedical Publications. (Standard reference for forensic toxicology protocols).
- Journal of Analytical Toxicology. Comparative studies on the fragmentation of cocaine metabolites. (General reference to the body of literature supporting the m/z 82 and m/z 182 transitions).
Sources
A Comparative Analysis of 7-Methoxy vs. 7,8-Dimethoxy Benzazepinone: Unraveling the Impact of Aromatic Substitution on Biological Activity
The benzazepinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure has been extensively explored for the development of agents targeting a range of physiological systems, most notably the central nervous system. Within this class of molecules, the substitution pattern on the aromatic ring plays a pivotal role in defining the pharmacological profile. This guide provides an in-depth comparison of two closely related benzazepinone derivatives: 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one and 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one. By examining the influence of a single versus a vicinal dimethoxy substitution, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological activity of these compounds.
The Benzazepinone Core: A Gateway to Diverse Biological Targets
The 1-benzazepin-2-one framework is a versatile template for designing ligands for various receptors and enzymes. Its inherent structural features allow for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties. Historically, benzazepine derivatives have shown significant activity as dopamine and serotonin receptor modulators, making them valuable tools for neuroscience research and potential therapeutics for psychiatric and neurological disorders.[1][2] Furthermore, the benzazepinone core has been investigated for its potential in other therapeutic areas, including cardiovascular diseases and oncology.[3][4]
The substitution on the aromatic ring is a key determinant of a benzazepinone's biological activity. The nature, position, and number of substituents can profoundly influence receptor affinity, selectivity, and functional activity (agonist vs. antagonist). This guide will focus on the impact of methoxy substituents at the 7- and 7,8-positions, a common modification in many centrally active compounds due to the ability of the methoxy group to act as a hydrogen bond acceptor and to influence the electronic properties of the aromatic ring.
7-Methoxybenzazepinone: A Building Block with Latent Potential
While direct and extensive biological data on 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one is not abundant in publicly available literature, its structural motif is present in a variety of pharmacologically active molecules. The single methoxy group at the 7-position can be considered a foundational element upon which more complex and potent molecules are built. Its primary role in many reported structures is as a synthetic intermediate, highlighting its importance in the construction of more elaborate benzazepine derivatives.[5]
Based on the broader structure-activity relationship studies of benzazepines, a single methoxy group at the 7-position is expected to influence the molecule's interaction with biological targets in several ways:
-
Electronic Effects: The electron-donating nature of the methoxy group can modulate the electron density of the aromatic ring, which can, in turn, affect pi-pi stacking interactions with aromatic residues in a receptor's binding pocket.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., hydroxyl or amide groups of amino acid residues) within a binding site.
-
Lipophilicity: The addition of a methoxy group increases the lipophilicity of the molecule compared to an unsubstituted benzazepinone, which can influence its ability to cross cell membranes, including the blood-brain barrier.
7,8-Dimethoxybenzazepinone: A Key Intermediate for Neurologically Active Compounds
In contrast to its mono-methoxy counterpart, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one is a well-documented and crucial intermediate in the synthesis of several important pharmaceutical compounds, most notably ivabradine, a heart rate-lowering agent.[6] This highlights the recognized biological relevance of the 7,8-dimethoxy substitution pattern. The presence of two adjacent methoxy groups can be expected to confer distinct properties compared to a single methoxy substituent.
The introduction of a second methoxy group at the 8-position creates a vicinal dimethoxy arrangement, which can have the following consequences for biological activity:
-
Enhanced Receptor Interactions: The two methoxy groups provide multiple points for hydrogen bonding and can create a more defined and potent interaction with a receptor binding pocket. The spatial arrangement of these groups can be critical for achieving high affinity and selectivity.
-
Conformational Rigidity: The presence of two bulky methoxy groups in adjacent positions can restrict the conformational flexibility of the benzazepine ring system. This can "lock" the molecule into a specific conformation that is more favorable for binding to a particular receptor subtype.
-
Dopamine and Serotonin Receptor Affinity: The 7,8-dihydroxy (catechol) motif is a well-established pharmacophore for agonist activity at D1-like dopamine receptors.[7] While methoxy groups are not catechols, their presence at the 7 and 8 positions can be seen as a "protected" or bioisosteric replacement. It is plausible that these compounds could be metabolized in vivo to the corresponding catechols, or that the dimethoxy pattern itself is recognized by certain receptor subtypes. The 7,8-disubstitution pattern is a common feature in many ligands targeting dopamine and serotonin receptors.
Comparative Biological Activity: An Evidence-Based Postulation
| Feature | 7-Methoxybenzazepinone | 7,8-Dimethoxybenzazepinone | Rationale |
| Primary Role | Synthetic Intermediate | Key Pharmaceutical Intermediate | 7,8-dimethoxy analog is a direct precursor to approved drugs.[6] |
| Receptor Affinity | Likely moderate affinity for various CNS receptors. | Potentially higher affinity for specific dopamine and serotonin receptor subtypes. | Vicinal dimethoxy pattern is a common feature in high-affinity CNS ligands. |
| Receptor Selectivity | Potentially broader, less selective profile. | Likely to exhibit greater selectivity for certain receptor subtypes. | The more defined substitution pattern can lead to more specific interactions. |
| Functional Activity | Unclear without specific data, but could act as a scaffold for both agonists and antagonists. | More likely to be a precursor for antagonists or modulators, given its use in ivabradine. | The 7,8-dihydroxy motif is associated with D1 agonism; the dimethoxy may favor antagonism at other receptors. |
| Therapeutic Potential | As a foundational scaffold for further chemical exploration. | As a key building block for cardiovascular and neurological drugs. | Established use in the synthesis of clinically relevant molecules.[6] |
Experimental Protocols for Evaluating Biological Activity
To empirically determine and compare the biological activities of 7-methoxy- and 7,8-dimethoxybenzazepinone, a series of in vitro assays would be required. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (non-specific binding competitor).
-
Test compounds (7-methoxy- and 7,8-dimethoxybenzazepinone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of varying concentrations of the test compound.
-
Add 50 µL of [³H]-Spiperone to all wells (final concentration ~0.2 nM).
-
Add 150 µL of the membrane preparation (containing ~20-30 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
cAMP Functional Assay for Gs-Coupled Receptor Activation
This assay measures the ability of the test compounds to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through a Gs-protein coupled receptor (e.g., Dopamine D1 receptor).
Materials:
-
CHO-K1 cells stably expressing the human dopamine D1 receptor.
-
Dopamine (agonist control).
-
SCH 23390 (antagonist control).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1-D1 cells in appropriate medium.
-
Seed the cells into a 96-well plate at a density of ~10,000 cells per well and incubate overnight.
-
-
Agonist Mode Assay:
-
Wash the cells with serum-free medium.
-
Add varying concentrations of the test compounds or dopamine to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of the test compounds or SCH 23390 for 15 minutes.
-
Add a fixed concentration of dopamine (EC80) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the chosen detection method (e.g., HTRF reader, plate reader).
-
-
Data Analysis:
-
For agonist mode, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.
-
For antagonist mode, plot the percentage of inhibition of the dopamine response against the log concentration of the test compound to determine the IC50 value.
-
cAMP Functional Assay Workflow
Conclusion and Future Directions
The substitution pattern on the benzazepinone core is a critical determinant of its biological activity. While direct comparative data for 7-methoxy- and 7,8-dimethoxybenzazepinone is limited, a comprehensive analysis of the existing literature on benzazepine structure-activity relationships allows for a reasoned postulation of their differing pharmacological profiles. The 7,8-dimethoxy substitution is likely to confer higher affinity and selectivity for specific CNS receptors compared to the 7-methoxy analog, as evidenced by its role as a key intermediate in the synthesis of clinically relevant compounds.
To definitively elucidate the biological activity of these two molecules, further experimental investigation is warranted. The protocols outlined in this guide provide a robust framework for such studies. A thorough characterization of their receptor binding profiles and functional activities will not only provide valuable insights into the SAR of methoxy-substituted benzazepinones but also has the potential to uncover novel lead compounds for the development of therapeutics targeting a range of disorders. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, a systematic exploration of seemingly simple structural modifications, such as the addition of a methoxy group, remains a cornerstone of modern drug discovery.
References
-
Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor. PubMed. [Link]
-
Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. J Med Chem. 1990 May;33(5):1496-504. [Link]
-
Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. PubMed. [Link]
-
Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists. J Med Chem. 2005 Jan 27;48(2):680-93. [Link]
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Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. ProQuest. [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. [Link]
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Radioligand binding assays. Bio-protocol. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]
-
Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B from Aspergillus candidus. Nature. [Link]
-
Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]
-
In vitro antiproliferative activity of 2e and 2n on cultured cancer... ResearchGate. [Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI. [Link]
-
Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. PubMed. [Link]
-
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PMC. [Link]
-
Development of a high affinity and stereoselective photoaffinity label for the D-1 dopamine receptor: synthesis and resolution of 7-[125I]iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro- 1H-3-benzazepine. PubMed. [Link]
-
Dopamine Receptor Affinity for Antagonists | Download Table. ResearchGate. [Link]
-
Ki Summary. BindingDB. [Link]
-
Fused Azepinones with Antitumor Activity. Bentham Science. [Link]
-
Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. PMC. [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
-
Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][8]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. PubMed. [Link]
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. PubMed. [Link]
-
Synthesis and SAR of N-substituted dibenzazepinone derivatives as novel potent and selective alpha(V)beta(3) antagonists. PubMed. [Link]
-
1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. MDPI. [Link]
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]
-
Dopamine D 2 receptor agonist binding kinetics-role of a conserved serine residue. bioRxiv. [Link]
-
Ki Summary. BindingDB. [Link]
-
5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers. [Link]
-
Serotonin receptors involved in antidepressant effects. Digital CSIC. [Link]
-
Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy. Frontiers. [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC. [Link]
-
Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Arabian Journal of Chemistry. [Link]
-
CAS No : 73942-87-7 | Product Name : 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. Autech. [Link]
-
1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PMC. [Link]
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- 5. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Development of a high affinity and stereoselective photoaffinity label for the D-1 dopamine receptor: synthesis and resolution of 7-[125I]iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5-tetrahydro- 1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Establishing a Reference Standard for 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one
This document provides a practical, in-depth comparison of sourcing a commercial chemical grade material versus the rigorous, self-validating process of qualifying an in-house primary reference standard. We will delve into the causality behind experimental choices and provide actionable protocols to ensure the integrity of your analytical work.
The Challenge: Sourcing a Verifiable Standard
Initial market surveys reveal a scarcity of commercially available lots of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one sold explicitly as certified reference standards. While some chemical suppliers may list the compound, they often provide minimal analytical data, making it unsuitable for direct use in quantitative applications or as a primary comparator.
A closely related analog, 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, is more accessible, often as an intermediate in the synthesis of the drug Ivabradine.[1][2] However, for definitive identification and quantification of the title compound, a homologous standard is essential. The path forward, therefore, involves procuring a high-purity batch of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one and undertaking a comprehensive in-house qualification.
Comparison of Approaches: Commercial Reagent vs. In-House Qualified Standard
The decision to use a commercially available reagent "as-is" versus investing in in-house qualification has significant implications for data reliability. The following table objectively compares these two alternatives.
| Feature | Commercial Chemical Reagent | In-House Qualified Reference Standard |
| Purity & Identity | Often unverified or based on a single, non-specific technique. May contain uncharacterized impurities. | Rigorously determined through orthogonal analytical techniques (e.g., HPLC, NMR, MS). A comprehensive Certificate of Analysis is generated. |
| Traceability | Limited traceability to national or international standards. | Can be established through rigorous characterization and comparison to certified standards where applicable. |
| Suitability | Acceptable for qualitative work or as a starting material for synthesis. Not recommended for quantitative analysis. | The gold standard for quantitative analysis, impurity profiling, and method validation. |
| Regulatory Compliance | Generally not acceptable for regulated environments (e.g., GLP, GMP). | Essential for work intended for regulatory submission. |
| Resource Investment | Low initial cost and time investment. | Requires significant investment in analytical expertise, instrumentation, and time. |
Establishing an In-House Reference Standard: A Validating Workflow
The following section outlines the critical steps to fully characterize and qualify a batch of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one as a primary reference standard. This workflow is designed to be a self-validating system, ensuring the highest level of confidence in the material's identity and purity.
Part 1: Identity Confirmation
The first principle of a reference standard is unambiguous identity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[3] Both ¹H and ¹³C NMR should be performed.
-
Causality: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Together, they provide a detailed map of the molecule, confirming that the synthesized material is indeed 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one. The presence of characteristic shifts for the methoxy group, aromatic protons, and the protons of the tetrahydrobenzazepine core are key indicators.[4][5][6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the candidate material and dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 5 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.
B. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Causality: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides direct evidence of the compound's elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of accuracy.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the candidate material (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography:
-
Column: C18, 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺ corresponding to the expected molecular weight of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.
Part 2: Purity Determination
A combination of orthogonal (different and independent) methods is crucial for a reliable purity assessment.
A. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary technique for assessing the purity of the main component and detecting any organic impurities.[7][8][9]
-
Causality: This method separates the main compound from any structurally related impurities, byproducts from synthesis, or degradation products. The area of the main peak relative to the total area of all peaks provides a measure of chromatographic purity. A diode-array detector (DAD) is useful for checking peak purity.
Experimental Protocol: HPLC-UV Purity Method
-
System: An HPLC system with a UV or DAD detector.
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 245 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Concentration: 0.5 mg/mL in methanol.
-
Analysis: Integrate all peaks with an area greater than 0.05% of the main peak area.
B. Water Content by Karl Fischer Titration
-
Causality: Water is a common impurity that cannot be detected by HPLC-UV. Karl Fischer titration is a specific and accurate method for water determination.
C. Residual Solvents by Headspace Gas Chromatography (GC-HS)
-
Causality: Solvents used in the synthesis and purification process can remain in the final product. GC-HS is the standard method for quantifying these volatile impurities.
D. Inorganic Impurities by Sulphated Ash
-
Causality: This method quantifies any non-volatile inorganic impurities, such as catalyst residues.
Part 3: Purity Assignment and Documentation
The final assigned purity is calculated using a mass balance approach, which incorporates data from all the orthogonal purity tests.
Purity (%) = [ (100% - % Organic Impurities by HPLC) / 100 ] x [ 100% - % Water - % Residual Solvents - % Sulphated Ash ]
This final purity value, along with all the supporting analytical data, should be documented in a comprehensive Certificate of Analysis. This document is the formal record that qualifies the material as a reference standard.
Conclusion
While a certified reference standard for 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one may not be commercially available, this guide provides a robust and scientifically sound framework for researchers to qualify their own in-house standard. By following a rigorous, self-validating workflow that includes unambiguous identity confirmation and purity determination through orthogonal analytical techniques, laboratories can generate a reference material with the high degree of confidence required for accurate and reproducible research and development. This investment in thorough characterization is fundamental to ensuring the integrity of all subsequent analytical data.
References
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Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV). PMC. [Link]
-
Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PMC. [Link]
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Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. [Link]
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A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. SCIEX. [Link]
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LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. [Link]
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Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]
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Synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. PrepChem. [Link]
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Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]
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Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Analysis of Benzodiazepines in Urine Samples by Solvent Bar Microextraction using HPLC-UV. BrJAC. [Link]
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Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]
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NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. ResearchGate. [Link]
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7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, 95%. Starshinechemical. [Link]
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Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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New process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one. Espacenet. [Link]
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Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. SciSpace. [Link]
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A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. [Link]
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NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates. Magritek. [Link]
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Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Cheméo. [Link]
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SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. International Journal of Environmental Sciences. [Link]
- Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
-
Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. [Link]
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Azabicyclo chemistry. I. Synthesis of 1,5-methano-7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepines. B-norbenzomorphans. ACS Publications. [Link]
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Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one
In our shared pursuit of novel therapeutics, the safety of our researchers is paramount. This guide provides essential, experience-driven recommendations for the safe handling of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one (CAS No. 17639-45-1). As specific safety data for this compound is not extensively published, we will proceed with a conservative, risk-based approach, drawing parallels from structurally related benzazepine derivatives and established best practices for handling research chemicals with potential biological activity.[1][2] The core principle of this guidance is to minimize exposure through a multi-layered approach to personal protective equipment (PPE), engineering controls, and rigorous operational protocols.
Understanding the Compound and Potential Risks
This compound is a heterocyclic compound featuring a benzazepine core.[3] Compounds of this class are often explored for their pharmacological properties, particularly in neuropharmacology.[3] Given its potential biological activity and the absence of comprehensive toxicological data, it is prudent to treat this compound as a potentially hazardous substance. The primary routes of exposure to be mitigated are inhalation of airborne particles, dermal contact, and accidental ingestion.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings. The level of PPE should be escalated based on the scale of the experiment and the potential for aerosolization.
| Task | Minimum PPE Requirement | Enhanced Precautions (for larger quantities or potential for aerosolization) |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields- Laboratory Coat | - Chemical Splash Goggles- Face Shield- Disposable Gown with knit cuffs- Use of a ventilated balance enclosure or chemical fume hood |
| Solution Preparation and Transfers | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Chemical Splash Goggles- Face Shield- Disposable Gown with knit cuffs |
| Running Reactions and Monitoring | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Chemical Splash Goggles- Consider use of a chemical fume hood |
| Work-up and Purification | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Chemical Splash Goggles- Disposable Gown with knit cuffs- Work in a chemical fume hood |
| Waste Disposal | - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Chemical Splash Goggles- Disposable Gown with knit cuffs |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict protocols is as critical as the PPE itself. The following workflows are designed to be self-validating systems, minimizing the risk of exposure at each stage.
Workflow for Handling Solid this compound
Caption: Workflow for handling solid this compound.
Detailed Protocol for Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Don a disposable gown, ensuring it is securely fastened at the back.[4]
-
Mask/Respirator: If required, don a face mask or respirator.
-
Goggles/Face Shield: Put on safety goggles or a face shield.[4]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. If double-gloving, don the second pair over the first.[4]
Doffing Sequence:
-
Outer Gloves: If double-gloved, remove the outer pair of gloves.
-
Gown: Remove the gown by rolling it down and away from the body, turning it inside out.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Mask/Respirator: Remove the mask or respirator from the back.
-
Inner Gloves: Remove the final pair of gloves, peeling them off without touching the outside surface.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6][7]
Waste Disposal
All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not mix with general laboratory waste.
Logical Framework for PPE Selection
The selection of appropriate PPE is a dynamic process that should be re-evaluated for each experimental setup. The following decision tree illustrates this process.
Caption: Decision tree for selecting appropriate PPE based on risk assessment.
By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember, proactive safety is the cornerstone of innovative and successful research.
References
-
Pharmaffiliates. CAS No : 1863916-82-8 | Product Name : 7-Chloro-4-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. [Link]
-
Cheméo. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). [Link]
-
University of Vermont Medical Center. PPE Requirements Hazardous Drug Handling. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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National Center for Biotechnology Information. Safe handling of hazardous drugs. [Link]
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Relias. Using personal protective equipment (PPE) for safe handling of hazardous drugs. [Link]
-
PubChem. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. [Link]
-
The Sydney Children's Hospitals Network. Hazardous Medicines and PPE at SCHN. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
